PHPS1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,24H,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHPQODKSHEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PHPS1
Introduction
Phenylhydrazonopyrazolone sulfonate 1 (PHPS1) is a potent, specific, and cell-permeable small molecule inhibitor of the protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2).[1][2] Encoded by the PTPN11 gene, Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[3] It is integral to the activation of the Ras/MAP kinase (Erk1/2) pathway downstream of various receptor tyrosine kinases (RTKs) and cytokine receptors.[3] Due to its function as a key signaling node and its role as an oncogene in various cancers, Shp2 has emerged as a significant therapeutic target.[3] this compound was identified through high-throughput in silico screening and has become a crucial chemical probe for dissecting Shp2-dependent cellular processes and exploring its therapeutic potential.[2] This guide details the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of its effects on cellular signaling pathways.
Core Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the Shp2 phosphatase.[2] Shp2 normally exists in an auto-inhibited conformation where its N-terminal SH2 domain blocks the catalytic site of the PTP domain.[4][5] Upon activation by binding to specific phosphotyrosine motifs on scaffold proteins like Gab1/2, Shp2 undergoes a conformational change, exposing its active site. It then dephosphorylates target proteins, a key step in activating the Ras-Erk1/2 signaling cascade.
This compound exerts its effect by binding to the catalytic cleft of Shp2, preventing it from dephosphorylating its substrates. This inhibition is highly specific. The selectivity of this compound for Shp2 over the closely related phosphatases Shp1 and PTP1B is attributed to its interaction with four specific amino acid residues at the periphery of the catalytic cleft: Lys-280, Asn-281, Arg-362, and His-426.[2]
By inhibiting Shp2, this compound effectively blocks downstream signaling through the Erk1/2 MAP kinase pathway.[1][2] This leads to a reduction in cell proliferation, inhibition of cell migration, and induction of apoptosis in various pathological contexts, including cancer and atherosclerosis.[1][2][6] Notably, this compound does not affect Shp2-independent signaling pathways such as PI3K/Akt or Stat3, further highlighting its specificity.[1][2][3][7]
Data Presentation
Quantitative data from various studies demonstrate the potency and selectivity of this compound.
Table 1: Inhibitor Specificity of this compound
| Target Enzyme | Ki (μM) | Selectivity vs. Shp2 | Reference |
|---|---|---|---|
| Shp2 | 0.73 ± 0.34 | 1-fold | [1][2][3][7] |
| PTP1B | 5.8 | 8-fold | [1][2][3][7] |
| Shp1 | 10.7 | 15-fold | [1][2][3][7] |
| Shp2-R362K | 5.8 | 8-fold | [3][7] |
| PTP1B-Q | 0.47 | 0.64-fold |[3][7] |
Table 2: Effect of this compound on Human Tumor Cell Proliferation
| Cell Line | Treatment | Result | Reference |
|---|---|---|---|
| HT-29 (Colon Cancer) | 30 μM this compound for 6 days | 74% reduction in cell number | [2][3][7] |
| Caki-1 (Kidney Cancer) | 30 μM this compound for 6 days | 0% reduction in cell number | [2][3][7] |
| Panel of Tumor Lines | 30 μM this compound for 6 days | 0% to 74% reduction in cell number |[2] |
Signaling Pathways and Visualizations
This compound's inhibition of Shp2 impacts multiple signaling cascades. The following diagrams illustrate its mechanism in different biological contexts.
Inhibition of the Canonical Shp2/Erk Pathway
Upon stimulation by growth factors like HGF/SF, receptor tyrosine kinases recruit scaffold proteins (e.g., Gab1/2). Shp2 binds to these scaffolds, becomes activated, and promotes the activation of the Ras/Raf/MEK/Erk cascade, leading to cell proliferation and survival. This compound directly inhibits Shp2, breaking this chain of events.[2] This action blocks sustained Erk1/2 phosphorylation without affecting the PI3K/Akt or STAT3 pathways.[1][2]
Caption: this compound selectively inhibits Shp2, blocking the Erk1/2 pathway.
Atherosclerosis Protection via VSMC Proliferation Inhibition
In the context of atherosclerosis, oxidized low-density lipoprotein (oxLDL) stimulates vascular smooth muscle cells (VSMCs), leading to the phosphorylation and activation of Shp2 and Erk.[6] This signaling promotes VSMC proliferation, a key event in the formation of atherosclerotic plaques. This compound blocks this pathway, reducing VSMC proliferation and protecting against atherosclerosis development in animal models.[6]
Caption: this compound inhibits oxLDL-induced VSMC proliferation in atherosclerosis.
Apoptosis Induction in Oral Cancer via the AMPK/PD-L1 Axis
A more recently discovered mechanism involves the regulation of AMPK and PD-L1 in oral squamous cell carcinoma under hypoxic conditions.[8] Here, this compound's inhibition of SHP-2 leads to increased AMPK expression and activity. This, in turn, enhances the serine phosphorylation of PD-L1, promoting the expression of pro-apoptotic proteins (caspases, Bax) and inducing cancer cell apoptosis.[8]
Caption: this compound promotes apoptosis in oral cancer via the SHP-2/AMPK/PD-L1 axis.
Experimental Protocols
The characterization of this compound has involved several key experimental methodologies. Below are summaries of these protocols based on published literature.
Phosphatase Inhibition Assay (Determination of Ki)
-
Objective: To measure the inhibitory potency of this compound against Shp2 and other phosphatases.
-
Methodology: Recombinant human Shp2, Shp1, or PTP1B protein is incubated with a phosphate (B84403) substrate, such as p-nitrophenyl phosphate (pNPP) or a phosphopeptide, in a suitable assay buffer. The rate of phosphate release is measured spectrophotometrically or by fluorescence. To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and this compound. Data are then fitted to the Michaelis-Menten equation for competitive inhibition.[2] The Ki value is often calculated using the Cheng-Prusoff equation.[2]
Western Blot Analysis of Signaling Pathways
-
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins like Erk1/2, Akt, and Stat3.
-
Methodology: Cells (e.g., MDCK epithelial cells, VSMCs) are serum-starved and then pre-treated with various concentrations of this compound (e.g., 5-20 µM) or a vehicle control (DMSO) for a defined period.[6][7] The cells are then stimulated with a growth factor (e.g., HGF/SF, oxLDL).[6][7] Following stimulation, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-Erk1/2, anti-total-Erk1/2).[2][6] Protein bands are visualized using chemiluminescence.
Cell Proliferation and Colony Formation Assays
-
Objective: To determine the effect of this compound on the growth of cancer cells.
-
Methodology: A panel of human tumor cell lines is seeded in multi-well plates. The cells are then treated with a fixed concentration of this compound (e.g., 30 µM) or vehicle for an extended period (e.g., 6 days).[2][7] At the end of the treatment period, cell viability or cell number is quantified using a standardized colorimetric assay, such as the sulforhodamine B (SRB) assay.[2] For anchorage-independent growth, cells are suspended in soft agar (B569324) containing this compound or vehicle and incubated for several weeks, after which colony formation is quantified.
In Vivo Atherosclerosis Mouse Model
-
Objective: To evaluate the therapeutic effect of this compound on the development of atherosclerosis in a living organism.
-
Methodology: LDL receptor-deficient (Ldlr-/-) mice are fed a high-cholesterol diet for a period (e.g., 4 weeks) to induce early atherosclerotic plaques.[6] During the final week of the diet, a cohort of mice receives daily intraperitoneal (i.p.) injections of this compound (e.g., 3 mg/kg), while a control group receives a vehicle injection.[3][6][7] At the end of the study, aortic roots are harvested, sectioned, and stained (e.g., Movat staining) to measure the size of atherosclerotic plaques. Immunohistochemistry is used to analyze the composition of the plaques, specifically for markers of VSMCs.[6]
The following diagram illustrates a typical workflow for an in vitro study of this compound.
Caption: A generalized workflow for in vitro analysis of this compound's cellular effects.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the Shp2 tyrosine phosphatase. Its mechanism of action is centered on the direct inhibition of Shp2's catalytic activity, leading to the specific downregulation of the Ras/Erk signaling pathway. This targeted action has been shown to inhibit cell proliferation and survival in cancer models and reduce vascular smooth muscle cell proliferation in atherosclerosis.[2][6] More recent findings also point to novel mechanisms involving the regulation of cell metabolism and apoptosis through the AMPK/PD-L1 axis.[8] As a specific chemical probe, this compound has been invaluable for elucidating the diverse biological roles of Shp2 and serves as a foundational compound for the development of next-generation Shp2 inhibitors for therapeutic use.
References
- 1. This compound | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Crystal Structure of Human Protein Tyrosine Phosphatase SHP-1 in the Open Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SHP2 inhibitor this compound protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [this compound enhances PD-L1 serine phosphorylation by regulating ROS/SHP-2/AMPK activity to promote apoptosis of oral squamous cell carcinoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
PHPS1: A Selective SHP2 Inhibitor for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-((4-sulfophenyl)hydrazono)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, commonly known as PHPS1, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. Shp2 is a critical signaling node and a well-validated target in oncology and other diseases. This document details the biochemical and cellular activity of this compound, presents its selectivity profile, and provides detailed protocols for key experimental assays. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through diagrams to facilitate understanding.
Introduction to this compound and its Target: Shp2
Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). By dephosphorylating specific target proteins, Shp2 positively regulates the Ras-mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and other solid tumors, establishing Shp2 as a bona fide oncoprotein.
This compound (phenylhydrazono pyrazolone (B3327878) sulfonate 1) was identified as a potent, cell-permeable, and selective inhibitor of Shp2. It acts by binding to the catalytic site of Shp2, thereby preventing the dephosphorylation of its substrates and inhibiting downstream signaling. Its selectivity for Shp2 over other closely related phosphatases, such as Shp1 and PTP1B, makes it a valuable tool for studying Shp2-dependent signaling and a promising scaffold for the development of therapeutic agents.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Phosphatase | Ki (μM) | Selectivity vs. Shp2 | Reference |
| Shp2 | 0.73 | - | [1] |
| Shp1 | 10.7 | ~15-fold | [1] |
| PTP1B | 5.8 | ~8-fold | [1] |
Ki (inhibition constant) values were determined using in vitro phosphatase activity assays.
Table 2: Cellular Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (μM) | Notes | Reference |
| HT-29 | Colon Carcinoma | Proliferation | Not explicitly stated, but 74% reduction in cell number at 30 µM after 6 days | [1] | |
| Caki-1 | Kidney Carcinoma | Proliferation | No significant reduction in cell number at 30 µM after 6 days | [1] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the measured cellular process.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by directly inhibiting the phosphatase activity of Shp2, which in turn modulates downstream signaling pathways.
Inhibition of the Ras-MAPK Pathway
Shp2 is a key activator of the Ras-MAPK signaling cascade. Upon activation by growth factors, Shp2 dephosphorylates specific docking proteins, leading to the activation of Ras and subsequent phosphorylation of ERK1/2. This compound blocks this cascade by inhibiting Shp2.
Regulation of Paxillin (B1203293) Phosphorylation
This compound has been shown to inhibit the dephosphorylation of paxillin, a focal adhesion-associated protein. The phosphorylation state of paxillin is crucial for cell adhesion, migration, and cytoskeletal organization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Synthesis of this compound
References
PHPS1 chemical structure and properties
An In-depth Technical Guide to PHPS1: A Selective SHP2 Inhibitor
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2.
Chemical Structure and Properties
This compound, also known as Phenylhydrazonopyrazolone sulfonate 1, is a small molecule inhibitor of Shp2.[1] Its chemical and physical properties are summarized below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-[2-[1,5-dihydro-3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-ylidene]hydrazinyl]-benzenesulfonic acid[1] |
| CAS Number | 314291-83-3[1][2] |
| Molecular Formula | C₂₁H₁₅N₅O₆S[1] |
| Canonical SMILES | O=C1N(C2=CC=CC=C2)N=C(C3=CC=C(--INVALID-LINK--=O)C=C3)/C1=N\NC4=CC=C(S(O)(=O)=O)C=C4[1] |
| InChI | InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,22H,(H,30,31,32)/b23-20+[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 465.44 g/mol [2] |
| Appearance | Solid, Reddish crystalline solid[3][4] |
| Solubility | 10 mM in DMSO, 5 mg/mL in DMSO, 5 mg/mL in DMF, 0.5 mg/mL in DMSO:PBS (pH 7.2) (1:1)[1] |
| Storage | Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 6 months |
Biological Activity and Mechanism of Action
This compound is a potent, cell-permeable, and specific inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs), regulating cell proliferation, differentiation, and survival. As an oncogene, Shp2 is primarily involved in activating the Ras/ERK signaling pathway.[2]
This compound acts as a phosphotyrosine mimetic and a reversible, active-site targeting, substrate-competitive inhibitor of Shp2.[4] It has been shown to inhibit Shp2-dependent cellular signaling and the formation of tumor cell colonies.[4]
Table 3: Inhibitory Activity of this compound against various Phosphatases
| Phosphatase | IC₅₀ (µM) | Kᵢ (µM) | Selectivity vs. Shp2 |
| Shp2 | 2.1[1][4] | 0.73[1][3][5] | - |
| PTP1B | 19[1][4] | 5.8[5] | ~9-fold |
| Shp1 | 30[1][4] | 10.7[5] | ~14-fold |
| ECPTP | 5.4[1][4] | - | ~2.6-fold |
| MptpA | 39[1][4] | - | ~18.6-fold |
This compound exhibits little to no activity against other phosphatases such as PTPH1, STEP, PTPN7, PTPRK, GLEPP1, or LAR2 at concentrations up to 50 µM.[4]
Signaling Pathways
This compound specifically inhibits Shp2-dependent signaling pathways. A primary target of this inhibition is the Ras-ERK (MAPK) pathway. By inhibiting Shp2, this compound prevents the dephosphorylation of downstream targets, which in turn suppresses the sustained activation of Erk1/2.[6] However, it does not affect the PI3K/Akt or Stat3 signaling pathways.[2]
Experimental Protocols
SHP2 Biochemical Inhibition Assay
This protocol determines the in vitro inhibitory activity of this compound against the SHP2 enzyme.
Workflow:
Methodology:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer.
-
Add the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add the purified full-length human SHP2 enzyme to the wells.
-
Incubate the plate at room temperature.
-
Initiate the reaction by adding a fluorescent substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).
-
Monitor the increase in fluorescence over time as the substrate is dephosphorylated.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Determine the IC₅₀ value by plotting the inhibitor concentration against the percentage of enzyme inhibition.
HGF/SF-Induced Cell Scattering Assay
This assay assesses the ability of this compound to inhibit the scattering of epithelial cells induced by Hepatocyte Growth Factor/Scatter Factor (HGF/SF).
Methodology:
-
Plate Madin-Darby Canine Kidney (MDCK) epithelial cells in a culture dish and allow them to form colonies.
-
Treat the cells with a specific concentration of this compound (e.g., 5 µM) or DMSO as a control.
-
Stimulate the cells with HGF/SF (e.g., 1 unit/mL).
-
Incubate the cells for a period of time (e.g., 20 hours) to allow for cell scattering.
-
Observe and image the cell colonies using light microscopy.
-
Quantify the degree of cell scattering by measuring the area of dispersed cells relative to the initial colony size.
Western Blot for Erk1/2 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of Erk1/2 in response to HGF/SF stimulation.
Workflow:
Methodology:
-
MDCK cells are pretreated with varying concentrations of this compound.
-
The cells are then stimulated with HGF/SF.
-
Total cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is immunoblotted with antibodies specific for phospho-Erk1/2 (P-Erk1/2) and total Erk1/2.
-
The signal is detected using a chemiluminescent substrate.
Applications in Research and Drug Development
This compound serves as a valuable research tool for dissecting the role of Shp2 in various signaling pathways. Its specificity for Shp2 over other related phosphatases makes it a precise instrument for studying Shp2-dependent cellular processes.[6] Furthermore, the ability of this compound to inhibit the growth of human tumor cell lines suggests that it, or its derivatives, could be further developed as therapeutic agents for cancers that are dependent on Shp2 signaling.[6]
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PTP Inhibitor V, this compound [sigmaaldrich.com]
- 4. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-Induced Phospho-Regulatory Circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. SHP2 inhibitor this compound protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
PHPS1: A Technical Guide to a Putative PTP1B Inhibitor for Metabolic Disease Research
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a highly validated therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] Inhibition of PTP1B enhances the phosphorylation of key signaling molecules, such as the insulin receptor and Janus kinase 2 (JAK2), thereby improving cellular response to these hormones. This document provides a detailed technical overview of the biological activity and targets of potent PTP1B inhibitors, using the putative inhibitor PHPS1 as a representative model. It includes quantitative data on inhibitor potency and selectivity, detailed experimental methodologies for inhibitor characterization, and visual representations of the relevant signaling pathways.
Introduction to PTP1B and Its Inhibition
Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that counteract the activity of protein tyrosine kinases, collectively governing the level of tyrosine phosphorylation in cellular signaling. PTP1B, a non-receptor PTP localized to the cytoplasmic face of the endoplasmic reticulum, has been identified as a primary regulator in metabolic homeostasis.[1] By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS-1), PTP1B attenuates insulin signaling.[1] Similarly, it dampens leptin signaling by dephosphorylating JAK2, a kinase associated with the leptin receptor.
Overactivity or overexpression of PTP1B is linked to insulin resistance and impaired leptin signaling, hallmarks of type 2 diabetes and obesity. Consequently, the development of potent and selective PTP1B inhibitors like this compound is a promising therapeutic strategy to enhance these signaling pathways and restore metabolic balance.
Target Profile: Potency and Selectivity
The efficacy of a PTP1B inhibitor is defined by its potency (typically measured as IC₅₀ or Kᵢ) and its selectivity against other homologous PTPs. High selectivity is crucial to avoid off-target effects, particularly against T-cell PTP (TCPTP), which shares 72% sequence identity in its catalytic domain with PTP1B.
Quantitative Inhibitor Potency
The following table summarizes the inhibitory potency of various representative PTP1B inhibitors against the target enzyme. These values are typically determined using in vitro enzymatic assays.
| Compound Class/Example | Target | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type | Source |
| Vanadium Complex 5 | PTP1B | 167.2 ± 8.0 | 70.2 | Competitive | |
| Vanadium Complex 4 | PTP1B | 185.4 ± 9.8 | 77.8 | Competitive | |
| Sodium Orthovanadate | PTP1B | 204.1 ± 25.1 | 85.7 | Competitive | |
| BMOV | PTP1B | 860 ± 20 | - | Mixed | |
| DPM-1001 (pre-incubated) | PTP1B | 100 | - | Non-competitive |
Table 1: Potency of representative PTP1B inhibitors.
Selectivity Profile
Achieving selectivity over other phosphatases, especially TCPTP, is a primary challenge in PTP1B inhibitor development. Allosteric inhibitors or those targeting less-conserved residues near the active site often exhibit better selectivity profiles.
| Compound Example | PTP1B IC₅₀ (µM) | TCPTP IC₅₀ (µM) | SHP2 IC₅₀ (µM) | LAR IC₅₀ (µM) | Selectivity (Fold vs. TCPTP) | Source |
| Compound 10a | 0.19 | 5.94 | 15.86 | - | ~31x | |
| Allosteric Cmpd. 2 | - | 129 | - | 500 | - | |
| Cinnoline Cmpd. 1 | 4.8 ± 0.3 | 33.1 ± 1.8 | - | - | ~7x | |
| Cinnoline Cmpd. 2 | 9.8 ± 0.5 | 48.1 ± 2.5 | - | - | ~5x |
Table 2: Selectivity profile of representative PTP1B inhibitors against other protein tyrosine phosphatases.
Biological Activity and Signaling Pathways
This compound and similar inhibitors enhance downstream signaling by preventing PTP1B-mediated dephosphorylation of key pathway components.
Enhancement of Insulin Signaling
In the insulin signaling cascade, PTP1B dephosphorylates the activated insulin receptor (IRβ) and Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B leads to sustained phosphorylation of these substrates, amplifying the signal towards downstream effectors like Akt, ultimately promoting glucose uptake.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
role of Shp2 in cellular signaling pathways
An In-depth Technical Guide on the Core Role of Shp2 in Cellular Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a ubiquitously expressed non-receptor protein tyrosine phosphatase that is a critical transducer of signals from the cell surface to the nucleus.[1][2][3] It plays a pivotal role in regulating diverse cellular processes, including proliferation, survival, differentiation, and migration.[4][5] Functioning as both a phosphatase and a scaffold, Shp2 is a key node in multiple signaling cascades, most notably the RAS/MAPK pathway.[1][5][6] Dysregulation of Shp2 activity through mutation or overexpression is implicated in developmental disorders, such as Noonan syndrome, and a wide array of cancers, including leukemia and various solid tumors.[1][7][8] This has established Shp2 as a compelling therapeutic target, leading to the development of innovative allosteric inhibitors that are currently under clinical investigation.[6][7][9][10] This guide provides a comprehensive overview of Shp2's structure, mechanism of action, its multifaceted roles in key signaling pathways, and its significance as a drug target.
Shp2 Structure and Activation Mechanism
Shp2 is a multi-domain protein consisting of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail containing two key tyrosine phosphorylation sites (Y542 and Y580).[4][11]
1.1. Autoinhibition and Activation
Under basal conditions, Shp2 exists in a "closed," autoinhibited conformation.[4][11][12] In this state, the N-SH2 domain physically blocks the active site of the PTP domain, preventing it from accessing and dephosphorylating its substrates.[4][11][13] This intramolecular interaction acts as a lock, keeping the enzyme in a dormant state.[4]
Activation occurs upon stimulation by extracellular signals like growth factors or cytokines.[4] This leads to the tyrosine phosphorylation of receptors or their associated docking proteins, creating binding sites for the Shp2 SH2 domains.[11] The binding of the SH2 domains, particularly the N-SH2 domain, to these phosphotyrosine (pY)-containing ligands induces a significant conformational change.[4][11] This change releases the N-SH2 domain from the PTP active site, transitioning Shp2 to an "open," active state where its catalytic center is exposed and enzymatic activity is enabled.[4][11]
Role in Core Signaling Pathways
Shp2 is a central hub that modulates several critical signaling pathways.[1] Its function can be either positive or negative, depending on the specific cellular context and binding partners.
2.1. RAS-MAPK Pathway
Shp2 is a crucial positive regulator of the RAS-MAPK (mitogen-activated protein kinase) signaling pathway, which is vital for cell proliferation and survival.[5][6][14] It functions upstream of RAS, facilitating its activation in response to receptor tyrosine kinases (RTKs).[5][14] Upon RTK activation, Shp2 is recruited to phosphorylated docking proteins like Gab1/2 or directly to the receptor. It then dephosphorylates specific substrates, which promotes the assembly of a signaling complex involving Grb2 and SOS, ultimately leading to the exchange of GDP for GTP on RAS and its activation.[15] Hyperactivation of Shp2 leads to sustained MAPK signaling, a common driver of uncontrolled cell division in cancer.[6]
2.2. JAK-STAT Pathway
Shp2's role in the JAK-STAT pathway is often that of a negative regulator, particularly in response to cytokines like interferons (IFN).[16][17][18] Upon IFN stimulation, STAT proteins (e.g., STAT1) are phosphorylated by Janus kinases (JAKs), leading to their dimerization, nuclear translocation, and target gene expression, which can include growth-inhibitory and apoptotic signals.[17][18] Shp2 can directly dephosphorylate STAT1 on its activating tyrosine residue (Y701), thereby attenuating the signal and protecting cells from the cytotoxic effects of IFNs.[19] This negative feedback is crucial for maintaining cellular homeostasis. In some contexts, however, Shp2 can also positively regulate STAT signaling, highlighting its context-dependent functionality.
2.3. PI3K-AKT Pathway
Shp2 has a complex, dual regulatory role in the PI3K-AKT pathway, which is a central regulator of cell survival and metabolism.[20][21][22]
-
Positive Regulation: Shp2 can promote PI3K/AKT signaling. For instance, it can dephosphorylate negative regulatory sites on signaling scaffolds or facilitate the recruitment of the PI3K regulatory subunit (p85) to docking proteins like Gab1, thereby enhancing AKT activation.[20]
-
Negative Regulation: Conversely, Shp2 can terminate PI3K/AKT signaling. In ovarian granulosa cells, Shp2 has been shown to negatively regulate FSH-dependent PI3K activation.[23] It can dephosphorylate docking sites on Gab1 that are necessary for sustained PI3K binding and activation, thus acting as a brake on the pathway.[23] This dual function allows Shp2 to fine-tune the amplitude and duration of PI3K/AKT signaling.[5]
References
- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functions of Shp2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irbm.com [irbm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Based Kinetic Models of Modular Signaling Protein Function: Focus on Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of SHP2 as an approach to block RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Shp-2 tyrosine phosphatase functions as a negative regulator of the interferon-stimulated Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Reactome | Dephosphorylation of STAT1 by SHP2 [reactome.org]
- 20. SHP-2 regulates the phosphatidylinositide 3'-kinase/Akt pathway and suppresses caspase 3-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
PHPS1: A Technical Guide to its Discovery and Development as a Selective Shp2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development timeline of PHPS1 (Phenylhydrazonopyrazolone sulfonate 1), a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. Identified through a high-throughput in silico screening, this compound has served as a valuable tool compound for elucidating the role of Shp2 in various signaling pathways and disease models. This document details the experimental protocols for key assays used in its characterization, summarizes its inhibitory activity and cellular effects in structured tables, and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams. While this compound demonstrated promising preclinical activity, its progression into clinical development remains unconfirmed, highlighting the challenges in translating in silico hits into therapeutic agents.
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate a vast array of cellular processes. Shp2, encoded by the PTPN11 gene, is a non-receptor PTP that plays a critical positive regulatory role in signal transduction downstream of receptor tyrosine kinases (RTKs). Gain-of-function mutations in Shp2 are causally linked to developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The discovery of small molecule inhibitors of Shp2 has been a significant focus of drug discovery efforts. This guide focuses on this compound, one of the earliest identified selective inhibitors of Shp2.
Discovery and Development Timeline
The discovery of this compound was a landmark in the pursuit of selective Shp2 inhibitors. Prior to its identification, the field was challenged by the high homology among PTP catalytic domains, making the development of selective inhibitors difficult.
2008: Discovery through In Silico Screening
This compound was first identified and reported by Hellmuth et al. in a 2008 publication in the Proceedings of the National Academy of Sciences[1]. The discovery was the result of a high-throughput in silico screen of a virtual compound library docked against the catalytic site of Shp2. This computational approach allowed for the identification of a novel chemical scaffold, the phenylhydrazonopyrazolone sulfonate, with predicted high affinity and selectivity for Shp2.
Post-2008: Preclinical Characterization and Elucidation of Mechanism of Action
Following its discovery, this compound was characterized in a series of in vitro and cell-based assays. These studies confirmed its potent and selective inhibition of Shp2 over other closely related phosphatases such as Shp1 and PTP1B. Research demonstrated that this compound is a cell-permeable compound that effectively blocks Shp2-dependent signaling pathways, most notably the Ras-MAPK (ERK) pathway. Subsequent studies utilized this compound as a chemical probe to investigate the role of Shp2 in various biological processes, including cancer cell proliferation and atherosclerosis. For instance, in vivo studies in a mouse model of atherosclerosis showed that this compound could inhibit the development of atherosclerotic plaques[2].
Current Status
Despite its utility as a research tool and promising early preclinical findings, there is no publicly available evidence to suggest that this compound, or any of its direct analogs, has progressed into formal preclinical development with the intent of clinical trials. The reasons for this are not explicitly stated in the literature but could be attributed to suboptimal pharmacokinetic properties, potential off-target effects not identified in initial screens, or the discovery of more potent and drug-like Shp2 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory activity and cellular effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Inhibition Constant (Ki) | IC50 | Selectivity vs. Shp2 | Reference |
| Shp2 | 0.73 µM | - | - | [3] |
| Shp1 | 10.7 µM | - | ~15-fold | [3] |
| PTP1B | 5.8 µM | - | ~8-fold | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| MDCK | HGF-induced cell scattering | Inhibition | 5 µM | |
| HT-29 | Cell proliferation | 74% reduction in cell number | 30 µM (6 days) | [3] |
| Caki-1 | Cell proliferation | 0% reduction in cell number | 30 µM (6 days) | [3] |
| Ldlr-/- mice | Atherosclerosis development | Significant decrease in plaque size | 3 mg/kg/day (i.p.) | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.
4.1. High-Throughput In Silico Screening
The identification of this compound was achieved through a structure-based virtual screening approach.
-
Protocol:
-
Protein Preparation: The crystal structure of the Shp2 catalytic domain was used as the target. The protein structure was prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
-
Compound Library Preparation: A large virtual library of small molecules was prepared by generating 3D conformations and assigning appropriate chemical properties.
-
Molecular Docking: The compound library was docked into the active site of Shp2 using a high-throughput docking program. The docking algorithm samples a wide range of ligand conformations and orientations within the binding site.
-
Scoring and Ranking: The docked poses were scored based on a function that estimates the binding affinity. Compounds were ranked based on their docking scores.
-
Visual Inspection and Selection: The top-ranking compounds were visually inspected for favorable interactions with key residues in the Shp2 active site. A diverse set of compounds with promising in silico profiles were selected for experimental validation.
-
4.2. Shp2 Enzymatic Assay (Fluorescence-based)
This assay is used to determine the in vitro inhibitory activity of compounds against the Shp2 phosphatase. A common fluorogenic substrate is 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20.
-
Enzyme Solution: Recombinant human Shp2 protein diluted in assay buffer to the desired final concentration (e.g., 1 nM).
-
Substrate Solution: DiFMUP diluted in assay buffer to the desired final concentration (typically at or near the Km value for Shp2).
-
Inhibitor Solutions: Serial dilutions of this compound (or other test compounds) in DMSO, then further diluted in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 5 µL) of the inhibitor solution or DMSO (vehicle control) to the wells.
-
Add the enzyme solution (e.g., 10 µL) to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution (e.g., 10 µL).
-
Monitor the increase in fluorescence intensity over time using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
4.3. HGF-Induced Cell Scattering Assay
This cell-based assay assesses the ability of a compound to inhibit Shp2-mediated cell migration and dispersal. Madin-Darby Canine Kidney (MDCK) cells are commonly used for this assay.
-
Protocol:
-
Cell Seeding: Seed MDCK cells in a multi-well plate at a density that allows for the formation of small, distinct colonies after 24-48 hours.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add Hepatocyte Growth Factor (HGF) to the media to a final concentration that induces robust cell scattering in the control wells (e.g., 10-50 ng/mL).
-
Incubation: Incubate the plates for 18-24 hours to allow for cell scattering.
-
Imaging and Analysis:
-
Capture images of the cell colonies using a phase-contrast microscope.
-
Quantify the degree of scattering by measuring parameters such as the area of the colonies, the distance between cells, or by visual scoring.
-
Determine the concentration of this compound required to inhibit HGF-induced scattering.
-
-
4.4. Western Blot Analysis of Paxillin (B1203293) Dephosphorylation
This assay measures the effect of this compound on the dephosphorylation of paxillin, a downstream target of Shp2.
-
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., MDCK) and treat with this compound or vehicle control, followed by stimulation with HGF as described in the cell scattering assay.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated paxillin (p-Paxillin).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Paxillin.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total paxillin or a housekeeping protein (e.g., GAPDH or β-actin).
-
Compare the levels of p-Paxillin in treated versus untreated cells.
-
-
Signaling Pathways and Experimental Workflows
5.1. Shp2 Signaling Pathway Downstream of c-Met
The following Graphviz diagram illustrates the signaling pathway initiated by HGF binding to its receptor c-Met, leading to the activation of Shp2 and the downstream Ras-ERK pathway. This compound acts by directly inhibiting the catalytic activity of Shp2.
5.2. Experimental Workflow for this compound Characterization
The following diagram outlines the logical flow of experiments from the initial in silico discovery of this compound to its in vitro and cell-based characterization.
Conclusion
This compound stands as a pioneering example of the successful application of in silico screening for the discovery of selective enzyme inhibitors. Its identification provided a much-needed tool for the scientific community to probe the intricate roles of Shp2 in health and disease. While its own path to clinical application appears to have stalled, the discovery of this compound undoubtedly paved the way for the development of next-generation Shp2 inhibitors, some of which are now in clinical trials. This technical guide serves as a comprehensive resource for researchers interested in the history, mechanism, and experimental investigation of this important chemical probe.
References
PHPS1 in Oncology Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of oncology research is continually evolving, with a significant focus on the intricate signaling pathways that govern cancer cell proliferation, survival, and metastasis. Within this complex network, protein tyrosine phosphatases (PTPs) have emerged as critical regulators, acting as both tumor suppressors and oncogenes. This technical guide delves into the role of "PHPS1," a term that can be ambiguous and refers to two distinct but highly relevant entities in oncology research: the protein tyrosine phosphatase SHP-1 (PTPN6) and this compound, a selective chemical inhibitor of the oncogenic phosphatase SHP2. This document aims to clarify this distinction and provide a comprehensive resource on the function, signaling pathways, and experimental investigation of both SHP-1 and the SHP2 inhibitor, this compound, in the context of basic and translational oncology.
Clarification of Terms: SHP-1 (The Phosphatase) vs. This compound (The SHP2 Inhibitor)
It is crucial to first distinguish between two key molecules often associated with the "this compound" identifier in scientific literature.
-
SHP-1 (Src Homology Region 2 Domain-containing Phosphatase-1) , encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase. It is predominantly expressed in hematopoietic cells but is also found in epithelial cells. SHP-1 is a key regulator of various signaling pathways and its role in cancer is context-dependent, acting as a tumor suppressor in some malignancies and being overexpressed in others.
-
This compound is a phenylhydrazonopyrazolone sulfonate compound, a small molecule inhibitor that selectively targets SHP2 (Src Homology Region 2 Domain-containing Phosphatase-2) . SHP2, in contrast to SHP-1's often tumor-suppressive role, is a well-established oncogene that promotes cancer cell growth and survival. Therefore, this compound is a research tool and a potential therapeutic agent used to probe and inhibit the oncogenic functions of SHP2.
This guide will provide detailed information on both of these important molecules in oncology research.
The SHP2 Inhibitor: this compound
This compound is a potent and selective, cell-permeable inhibitor of the protein tyrosine phosphatase SHP2. As SHP2 is a key positive regulator of growth factor signaling and is defined as a bona fide oncogene, its inhibition is a promising strategy in cancer therapy.
Mechanism of Action
This compound is an active-site-directed inhibitor of SHP2. Computational docking models suggest that the phenyl sulfonate group of this compound mimics a phosphotyrosine residue, allowing it to bind to the catalytic site of SHP2. This competitive inhibition prevents SHP2 from dephosphorylating its downstream substrates, thereby attenuating oncogenic signaling. The selectivity of this compound for SHP2 over the closely related phosphatases SHP1 and PTP1B is attributed to specific amino acid residues at the periphery of the catalytic cleft.
Role in Oncology
By inhibiting SHP2, this compound effectively blocks key signaling pathways that are hyperactivated in many cancers.
-
Inhibition of the Ras-ERK Pathway: SHP2 is a critical component downstream of receptor tyrosine kinases (RTKs) and is essential for the full activation of the Ras-MAPK/ERK signaling cascade. This compound has been shown to inhibit the sustained phosphorylation of ERK1/2 induced by growth factors like HGF/SF.[1]
-
Induction of Apoptosis and Inhibition of Proliferation: By blocking these pro-survival pathways, this compound can inhibit the proliferation of cancer cells and induce apoptosis.
-
Inhibition of Anchorage-Independent Growth: A hallmark of cancer cells is their ability to grow without being attached to a solid surface. This compound has been demonstrated to effectively inhibit the anchorage-independent growth of various human tumor cell lines in soft agar (B569324) assays, a strong indicator of its anti-tumorigenic potential.[2]
Quantitative Data
The following tables summarize the inhibitory activity of this compound and its effects on cancer cell lines.
| Parameter | SHP2 | SHP1 | PTP1B |
| Ki (μM) | 0.73[1] | 10.7[3] | 5.8[3] |
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| HT-29 | Colon Carcinoma | Cell Proliferation | 30 μM | 74% reduction in cell number | |
| Caki-1 | Renal Carcinoma | Cell Proliferation | 30 μM | 0% reduction in cell number | |
| NCI-H661 | Lung Carcinoma | Cell Proliferation | 30 μM | 59% inhibition of growth | |
| Various | Panel of human tumor cell lines | Anchorage-Independent Growth (Soft Agar) | 10-20 μM | Dose-dependent inhibition of colony formation |
| Model | Tumor Type | Inhibitor | Dosing | Outcome | Reference |
| Mouse Xenograft | Non-Small-Cell Lung Cancer | GS-493 (a this compound analog) | Not specified | Inhibition of tumor growth | |
| Mouse Xenograft | Colon Cancer (CT-26) | SHP099 (another SHP2 inhibitor) | Not specified | Decreased tumor burden | |
| Mouse Xenograft | Multiple Myeloma | SHP099, RMC-4550 | Not specified | Significantly reduced tumor growth rates |
Signaling Pathway and Experimental Workflow Diagrams
The Protein Tyrosine Phosphatase: SHP-1 (PTPN6)
SHP-1 is a crucial non-receptor protein tyrosine phosphatase that plays a complex and often contradictory role in cancer. Its function as either a tumor suppressor or a protein associated with a more aggressive phenotype is highly dependent on the specific cancer type and cellular context.
Regulation and Function in Cancer
The expression of SHP-1 is frequently dysregulated in cancer through several mechanisms:
-
Epigenetic Silencing: In many hematological malignancies and some solid tumors, the PTPN6 gene promoter is hypermethylated, leading to the silencing of SHP-1 expression. This loss of SHP-1 can contribute to oncogenesis by allowing for the sustained activation of pro-proliferative signaling pathways.
-
Differential Expression: In contrast, other cancers, such as certain subtypes of breast cancer and endometrioid endometrial carcinoma, show high levels of SHP-1 expression, which can be associated with a poorer prognosis.
Role in Key Signaling Pathways
SHP-1 acts as a negative regulator of several critical signaling pathways by dephosphorylating key components:
-
JAK/STAT Pathway: SHP-1 is a well-established negative regulator of the JAK/STAT pathway. It can directly dephosphorylate and inactivate Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), particularly STAT3. The loss of SHP-1 leads to constitutive activation of STAT3, promoting cell proliferation and survival.
-
Receptor Tyrosine Kinases (RTKs): SHP-1 can dephosphorylate and attenuate signaling from various RTKs, thereby controlling downstream pathways like the Ras-ERK and PI3K-Akt pathways.
-
Src Family Kinases: SHP-1 can also antagonize Src-dependent signaling by dephosphorylating Src substrates.
Quantitative Data
The expression and prognostic significance of SHP-1 (PTPN6) varies significantly across different cancer types.
| Cancer Type | PTPN6 Expression in Tumor vs. Normal | Prognostic Significance of High Expression | Reference |
| Bladder Carcinoma (BLCA) | Overexpressed | Better Overall Survival | |
| Breast Cancer (BRCA) | Overexpressed | Better Overall Survival | |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Overexpressed | Poorer Overall Survival | |
| Liver Hepatocellular Carcinoma (LIHC) | Overexpressed | Poorer Overall Survival | |
| Lung Adenocarcinoma (LUAD) | Underexpressed | Better Overall Survival | |
| Rectum Adenocarcinoma (READ) | Overexpressed | Poorer Overall Survival | |
| Prostate Cancer | Decreased expression in aggressive tumors | Poorer prognosis (biochemical recurrence) | |
| Endometrioid Endometrial Carcinoma | Higher expression in well-differentiated tumors | Positive prognostic factor | |
| Gastric Cancer Cell Lines | Frequently silenced by promoter hypermethylation | Re-expression inhibits proliferation and invasion | |
| Leukemia and Lymphoma | Frequently silenced by promoter hypermethylation | Tumor suppressor role |
Signaling Pathway Diagram
References
The Role of PHOSPHO1 in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular calcification, the pathological deposition of calcium phosphate (B84403) crystals in blood vessels, is a significant contributor to the morbidity and mortality associated with cardiovascular disease. Emerging evidence has identified PHOSPHO1 (Phosphoethanolamine/phosphocholine (B91661) phosphatase 1), a phosphatase involved in skeletal mineralization, as a critical player in the mechanisms underlying vascular calcification. This technical guide provides an in-depth analysis of the function and signaling pathways of PHOSPHO1 in cardiovascular disease models, with a focus on its role in vascular smooth muscle cell (VSMC) calcification. We present a compilation of quantitative data from key studies, detailed experimental protocols for investigating PHOSPHO1, and visual representations of its signaling pathways and experimental workflows to facilitate further research and the development of novel therapeutic strategies.
Introduction to PHOSPHO1 and its Role in Cardiovascular Disease
PHOSPHO1 is a phosphatase belonging to the haloacid dehalogenase (HAD) superfamily of Mg2+-dependent hydrolases.[1] It exhibits high phosphohydrolase activity towards phosphoethanolamine (P-Etn) and phosphocholine (P-Cho), which are important components of matrix vesicle membranes.[1] While extensively studied for its crucial role in the initiation of skeletal mineralization, recent research has highlighted its involvement in pathological vascular calcification.[2]
Medial vascular calcification is an actively regulated process that shares similarities with skeletal mineralization, involving the transformation of vascular smooth muscle cells (VSMCs) into an osteo/chondrogenic phenotype.[3] Studies have shown that under calcifying conditions, the expression of the Phospho1 gene is significantly increased in VSMCs.[1] Conversely, VSMCs from Phospho1 knockout mice (Phospho1-/-) exhibit a reduced ability to mineralize in vitro, underscoring the critical role of this enzyme in the calcification process.[1][4] The upregulation of PHOSPHO1 in calcifying VSMCs suggests it could be a key therapeutic target for preventing or treating vascular calcification.[2]
PHOSPHO1 Signaling and Mechanism in Vascular Calcification
The primary function of PHOSPHO1 in vascular calcification is believed to occur within matrix vesicles (MVs), which are small, membrane-bound particles released from cells that serve as nucleation sites for mineral crystal formation.[2] Inside these vesicles, PHOSPHO1 hydrolyzes P-Etn and P-Cho to generate inorganic phosphate (Pi).[5] This localized increase in Pi concentration is a critical step in the initiation of hydroxyapatite (B223615) crystal formation.
The process is thought to work in concert with another key enzyme, tissue-nonspecific alkaline phosphatase (TNAP). While PHOSPHO1 acts intra-vesicularly to increase Pi, TNAP is located on the outer surface of the MVs and hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of calcification.[6] The coordinated action of PHOSPHO1 and TNAP creates a pro-mineralization environment both inside and outside the matrix vesicles.
Below is a diagram illustrating the proposed signaling pathway for PHOSPHO1-mediated vascular calcification.
Quantitative Data on PHOSPHO1 in Cardiovascular Disease Models
Several studies have quantified the effects of PHOSPHO1 expression and inhibition on vascular calcification. The following tables summarize key findings.
Table 1: Phospho1 Gene Expression in Calcifying vs. Non-Calcifying Cells
| Cell Type | Condition | Time Point | Normalized Phospho1 mRNA Expression (Relative Units) | Reference |
| Wild-Type (WT) Murine Aortic VSMCs | Calcifying | Day 21 | Increased linearly (r² = 0.881, p <0.0001) | [1] |
| Wild-Type (WT) Murine Calvarial Osteoblasts | Calcifying | Day 28 | Increased linearly (r² = 0.9, p <0.0001) | [1] |
| Enpp1-/- Aortic VSMCs | Calcifying | Day 21 | Significantly higher than WT VSMCs (p < 0.05) | [1] |
Table 2: Effect of PHOSPHO1 Knockout and Inhibition on VSMC Calcification
| Cell/Treatment Group | Metric | Result | Reference |
| Phospho1-/- VSMCs | Calcium Deposition | Reduced ability to calcify compared to WT | [1] |
| WT VSMCs + MLS-0263839 (PHOSPHO1 inhibitor) | Calcification | Reduced to 41.8% ± 2.0% of control | [1][3] |
| WT VSMCs + MLS-0038949 (TNAP inhibitor) | Calcification | Data not available for single treatment | [1] |
| WT VSMCs + MLS-0263839 and MLS-0038949 | Calcification | Significantly reduced to 20.9% ± 0.74% of control | [1][3] |
Table 3: Effect of PHOSPHO1 and TNAP Inhibition on Gene Expression in VSMCs
| Gene | Treatment | Change in mRNA Expression | Reference |
| Alpl (TNAP) | PHOSPHO1 and TNAP inhibitors | Significantly decreased (p<0.05) | [1] |
| Enpp1 | PHOSPHO1 and TNAP inhibitors | Increased (p<0.01) | [1] |
| Phospho1 | All inhibitor treatments | Not significantly different from control | [1] |
| Acta2 (Smooth Muscle Cell Marker) | Dual inhibition | Increased | [3] |
Experimental Protocols for Studying PHOSPHO1 in Vascular Calcification
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the study of PHOSPHO1.
In Vitro Model of VSMC Calcification
This protocol describes the induction of calcification in cultured vascular smooth muscle cells.
Detailed Steps:
-
Cell Culture: Primary vascular smooth muscle cells are isolated from the aortas of wild-type or knockout mice. Cells are cultured in a suitable growth medium, such as DMEM supplemented with fetal bovine serum and antibiotics.[7][8] For experiments, cells between passages 3 and 8 are typically used.[8]
-
Calcification Induction: To induce calcification, the growth medium is replaced with a "calcifying medium." This is typically a standard culture medium supplemented with elevated levels of phosphate to a final concentration of around 1.9 mM.[7][8] This is achieved by adding a stock solution of sodium phosphate (a 1:1 mixture of Na2HPO4 and NaH2PO4).[7]
-
Incubation and Maintenance: Cells are maintained in the calcifying medium for a period of up to 28 days, with the medium being changed every 2-3 days.[1]
-
Analysis of Calcification:
-
Calcium Quantification: The extent of calcification can be quantified by decalcifying the cell layer with an acid (e.g., 0.6 M HCl) and measuring the calcium content in the supernatant using a colorimetric assay, such as the o-cresolphthalein complexone method.[1] Calcium levels are often normalized to the total protein content of the cell layer.
-
Alizarin Red S Staining: To visualize calcium deposits, cell cultures can be fixed and stained with Alizarin Red S, which specifically binds to calcium.[1]
-
Pharmacological Inhibition Studies
To assess the therapeutic potential of targeting PHOSPHO1, specific inhibitors are used in the in vitro calcification model.
-
Inhibitor Preparation: Small molecule inhibitors of PHOSPHO1 (e.g., MLS-0263839) and TNAP (e.g., MLS-0038949) are dissolved in a suitable solvent, such as DMSO, to create stock solutions.
-
Treatment: The inhibitors, either alone or in combination, are added to the calcifying medium at their effective concentrations. A vehicle control (e.g., DMSO alone) must be included.
-
Analysis: Following the incubation period, the effects of the inhibitors on calcification are assessed using the methods described in section 4.1. Additionally, changes in the expression of key genes related to mineralization and VSMC phenotype can be analyzed by quantitative real-time PCR (qRT-PCR).[1]
Animal Models in PHOSPHO1 Research
Genetically modified mouse models have been instrumental in elucidating the role of PHOSPHO1.
-
Phospho1-/- (Knockout) Mice: These mice exhibit a distinct skeletal phenotype, including growth plate abnormalities and spontaneous fractures, highlighting the non-redundant role of PHOSPHO1 in mineralization.[1] In the context of cardiovascular disease, VSMCs isolated from these mice show impaired calcification.[1][9]
-
Atherosclerosis Models: To study the role of PHOSPHO1 in atherosclerosis-related calcification, researchers can utilize models such as the Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (Ldlr-/-) mice fed a high-fat diet.[10][11] These models develop atherosclerotic plaques that can subsequently calcify, providing an in vivo platform to investigate the expression and activity of PHOSPHO1 in this setting.
Conclusion and Future Directions
PHOSPHO1 has emerged as a key mediator in the pathogenesis of vascular calcification. Its role in generating intra-vesicular inorganic phosphate positions it as a critical initiator of mineralization in the vessel wall. The quantitative data and experimental protocols summarized in this guide demonstrate that inhibition of PHOSPHO1, particularly in combination with TNAP inhibition, is a promising therapeutic strategy to attenuate vascular calcification.[1][3]
Future research should focus on:
-
Further elucidating the upstream regulatory mechanisms that control Phospho1 expression in VSMCs under pathological conditions.
-
Validating the efficacy of PHOSPHO1 inhibitors in various in vivo models of cardiovascular disease.
-
Developing highly specific and potent PHOSPHO1 inhibitors with favorable pharmacokinetic properties for potential clinical translation.
By continuing to unravel the complexities of PHOSPHO1 function in the cardiovascular system, the scientific community can pave the way for novel treatments to combat the significant burden of vascular calcification.
References
- 1. Pharmacological inhibition of PHOSPHO1 suppresses vascular smooth muscle cell calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Build a Bone: PHOSPHO1, Biomineralization, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of PHOSPHO1 suppresses vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The emerging roles of PHOSPHO1 and its regulated phospholipid homeostasis in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Phospho1 phosphatase, orphan 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
Initial Investigations into the Efficacy of PHPS1: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical guide on the initial preclinical efficacy of PHPS1, a potent and cell-permeable inhibitor of the protein tyrosine phosphatase SHP2. It summarizes key findings, details experimental methodologies, and visualizes the underlying signaling pathways.
Introduction
Protein tyrosine phosphatases (PTPs) are critical regulators of intracellular signaling pathways, and their dysregulation is implicated in a multitude of human diseases. Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor PTP that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is central to cell proliferation, differentiation, and survival. Gain-of-function mutations in SHP2 are causally linked to developmental disorders like Noonan syndrome and contribute to the pathogenesis of various cancers, including leukemia and solid tumors.[1] Consequently, the development of small molecule inhibitors targeting SHP2 has emerged as a promising therapeutic strategy.
This compound (phenylhydrazono pyrazolone (B3327878) sulfonate 1) is a small molecule compound identified as a potent and specific inhibitor of SHP2.[1] It exhibits selectivity for SHP2 over other closely related phosphatases such as SHP1 and PTP1B.[1] This whitepaper details the initial preclinical investigations into the efficacy of this compound, with a primary focus on its effects in a model of atherosclerosis. Furthermore, it explores the potential therapeutic applications of this compound in oncology and neuroinflammation based on the established role of its target, SHP2.
Mechanism of Action: Inhibition of the SHP2/ERK Signaling Pathway
This compound exerts its biological effects by directly inhibiting the catalytic activity of SHP2. This inhibition disrupts the SHP2-mediated dephosphorylation of its downstream targets, thereby modulating key signaling cascades. A primary and well-documented pathway affected by this compound is the SHP2/Extracellular signal-regulated kinase (ERK) pathway.
In the context of atherosclerosis, oxidized low-density lipoprotein (oxLDL) has been shown to induce the phosphorylation and activation of SHP2 in vascular smooth muscle cells (VSMCs).[1] Activated SHP2, in turn, promotes the phosphorylation and activation of ERK1/2, a key regulator of cell proliferation.[1][2] This signaling cascade contributes to the abnormal proliferation of VSMCs, a critical event in the formation of atherosclerotic plaques.[1]
This compound intervenes in this process by inhibiting SHP2, which leads to a downstream reduction in ERK1/2 phosphorylation.[1] This suppression of the SHP2/ERK signaling cascade ultimately inhibits VSMC proliferation.[1] The specificity of this compound is highlighted by the observation that it does not affect the activation of other MAPKs like JNK or p38.[3]
Preclinical Efficacy of this compound in Atherosclerosis
The primary evidence for the in vivo efficacy of this compound comes from a preclinical study utilizing a mouse model of atherosclerosis.
In Vivo Efficacy in Ldlr-/- Mice
Experimental Model: LDL receptor-deficient (Ldlr-/-) mice were fed a high-cholesterol diet to induce the formation of atherosclerotic plaques.[1]
Treatment: Following the induction of atherosclerosis, mice were treated with this compound via subcutaneous injection.[1]
Results: Treatment with this compound resulted in a significant reduction in the number of atherosclerotic plaques compared to vehicle-treated controls.[1] Importantly, this therapeutic effect was achieved without significant alterations in body weight, serum glucose, or lipid metabolism.[1] Histological analysis of the plaques revealed a significant decrease in the number of VSMCs within the lesions of this compound-treated mice, consistent with its anti-proliferative mechanism of action.[1]
| In Vivo Efficacy of this compound in Ldlr-/- Mice | |
| Parameter | Observation |
| Atherosclerotic Plaque Number | Significantly decreased |
| Vascular Smooth Muscle Cells in Lesions | Significantly decreased |
| Body Weight | No significant change |
| Serum Glucose Levels | No significant change |
| Lipid Metabolism | No significant change |
In Vitro Efficacy in Vascular Smooth Muscle Cells (VSMCs)
Experimental Model: Primary cultured vascular smooth muscle cells (VSMCs) were stimulated with oxidized low-density lipoprotein (oxLDL) to mimic the pro-atherosclerotic conditions in vitro.[1]
Treatment: VSMCs were pre-treated with this compound (10 µM) prior to stimulation with oxLDL.[1]
Results: Pre-treatment with this compound significantly inhibited the oxLDL-induced phosphorylation of both SHP2 and ERK.[1] This inhibition of upstream signaling translated to a functional effect on cell proliferation, as measured by a significant reduction in BrdU incorporation in this compound-treated VSMCs.[1]
| In Vitro Efficacy of this compound in oxLDL-stimulated VSMCs | |
| Parameter | Observation |
| SHP2 Phosphorylation | Attenuated |
| ERK Phosphorylation | Markedly inhibited |
| VSMC Proliferation (BrdU incorporation) | Inhibited |
Experimental Protocols
In Vivo Atherosclerosis Study in Ldlr-/- Mice
Animal Model:
-
Male LDL receptor-deficient (Ldlr-/-) mice.[1]
-
Mice were fed a high-cholesterol diet (1.25% cholesterol) for 4 weeks to induce atherosclerosis.[1]
This compound Administration:
-
This compound was dissolved in saline containing 0.5% DMSO.[3]
-
Mice were administered this compound via subcutaneous injection. The specific dosage and frequency of administration should be optimized for future studies.
Efficacy Endpoints:
-
Atherosclerotic Plaque Analysis: Aortas were dissected, stained with Oil Red O, and the plaque area was quantified.[1]
-
Histological Analysis: Aortic sections were stained (e.g., Movat staining) to assess plaque composition and the number of VSMCs within the lesions.[1]
-
Western Blot Analysis: Protein lysates from the aortic wall were analyzed by Western blot to determine the phosphorylation status of SHP2 and ERK.[1]
In Vitro VSMC Proliferation Assay
Cell Culture:
-
Primary vascular smooth muscle cells (VSMCs) were cultured in appropriate media.
Experimental Procedure:
-
Seed VSMCs in 96-well plates.
-
Pre-incubate cells with 10 µM this compound or vehicle (DMSO) for 30 minutes.[1]
-
Stimulate cells with 100 µg/mL oxLDL for 24 hours.[1]
-
Add 1 µmol/L BrdU to the culture medium and incubate for an additional 3 hours.[1]
-
Fix the cells and perform immunocytochemistry using an anti-BrdU antibody.
-
Quantify the percentage of BrdU-positive cells to determine the rate of cell proliferation.[1]
Parallel Western Blot Analysis:
-
Seed VSMCs in 6-well plates.
-
Pre-treat with 10 µM this compound or vehicle for 30 minutes.[1]
-
Stimulate with 100 µg/mL oxLDL for 10 minutes.[1]
-
Lyse the cells and collect protein extracts.
-
Perform Western blot analysis using antibodies against total and phosphorylated SHP2 and ERK.
Potential Therapeutic Applications Beyond Atherosclerosis
The role of SHP2 as a central node in various signaling pathways suggests that its inhibition by this compound could have therapeutic benefits in other diseases.
Oncology
SHP2 is a bona fide oncogene, with activating mutations found in various hematological malignancies and solid tumors.[1][4] It is a critical component of signaling pathways downstream of multiple RTKs that are frequently dysregulated in cancer.[5] this compound has been shown to block the anchorage-independent growth of a variety of human tumor cell lines.[5] Furthermore, it can inhibit the hyperactivation of the Ras/MAPK pathway driven by the leukemic oncogene SHP2-E76K.[5] The development of SHP2 inhibitors is an active area of cancer research, with a focus on overcoming resistance to targeted therapies.[5][6] Further preclinical studies are warranted to evaluate the efficacy of this compound in various cancer models, both as a monotherapy and in combination with other anti-cancer agents.
Neuroinflammation
SHP2 is expressed in microglia, the resident immune cells of the central nervous system, and plays a role in modulating the inflammatory response.[7] Inhibition of SHP2 has been shown to attenuate the microglial inflammatory response in in vitro models.[7] In a mouse model of spinal cord injury, treatment with a SHP2 inhibitor led to improved functional recovery, suggesting a role for SHP2 in secondary inflammation.[7] Given that neuroinflammation is a key pathological feature of many neurodegenerative diseases, the potential of this compound to modulate microglial activation and reduce neuroinflammation represents an exciting avenue for future investigation.
Pharmacokinetics and Pharmacodynamics
Currently, there is limited publicly available data on the detailed pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. As a cell-permeable compound, it has demonstrated efficacy in both in vitro and in vivo settings.[1][5] For its further development as a therapeutic agent, comprehensive PK/PD studies are essential. These would include determining its absorption, distribution, metabolism, and excretion (ADME) profile, as well as establishing a clear relationship between its dose, plasma concentration, and target engagement (i.e., SHP2 inhibition in target tissues) and the resulting biological response.
Conclusion
The initial investigations into the efficacy of this compound have provided compelling evidence for its therapeutic potential, particularly in the context of atherosclerosis. Its ability to inhibit SHP2 and the downstream ERK signaling pathway translates to a significant reduction in VSMC proliferation and atherosclerotic plaque formation in a preclinical model. The established role of SHP2 in cancer and neuroinflammation further broadens the potential therapeutic landscape for this compound. Future research should focus on expanding the evaluation of this compound efficacy in relevant oncology and neuroinflammatory models, as well as conducting detailed pharmacokinetic and pharmacodynamic studies to support its potential clinical translation. This in-depth technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and outlining the key experimental approaches for the continued investigation of this promising SHP2 inhibitor.
References
- 1. SHP2 inhibitor this compound protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosyl phosphorylation of Shp2 is required for normal ERK activation in response to some, but not all, growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 5. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
Methodological & Application
Application Notes and Protocols for PHPS1 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2.[1][2][3][4] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways, including the Ras-mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[1] Dysregulation of Shp2 activity has been implicated in various diseases, including cancer and developmental disorders. This compound has been shown to selectively inhibit Shp2 over other closely related phosphatases like Shp1 and PTP1B. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on Shp2.
Data Presentation
Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases
| Phosphatase | Kᵢ (μM) | IC₅₀ (μM) | Selectivity vs. Shp2 |
| Shp2 | 0.73 | 2.1 | - |
| Shp1 | 10.7 | 30 | ~15-fold |
| PTP1B | 5.8 | 19 | ~8-fold |
| ECPTP | - | 5.4 | ~2.6-fold |
| MptpA | - | 39 | ~18.6-fold |
Signaling Pathway Diagram
Experimental Protocols
Direct In Vitro Phosphatase Inhibition Assay using p-Nitrophenyl Phosphate (B84403) (pNPP)
This protocol describes a colorimetric assay to measure the direct inhibition of recombinant Shp2 by this compound using the generic phosphatase substrate p-nitrophenyl phosphate (pNPP).
Experimental Workflow Diagram
Materials:
-
Recombinant human Shp2 protein
-
This compound
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.05% Tween-20
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh solution of 100 mM pNPP in assay buffer.
-
Dilute the recombinant Shp2 protein to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Setup:
-
Add 25 µL of assay buffer to all wells of a 96-well plate.
-
Add 5 µL of varying concentrations of this compound (or DMSO for the control) to the appropriate wells.
-
Add 10 µL of the diluted Shp2 enzyme to each well, except for the blank wells (add 10 µL of assay buffer instead).
-
Mix gently and incubate for 15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Start the reaction by adding 10 µL of the 100 mM pNPP substrate to all wells.
-
Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
-
Stop Reaction and Measurement:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also cause a yellow color to develop.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay for this compound Inhibition of SHP2-Mediated ERK Phosphorylation
This protocol describes a cell-based assay to assess the inhibitory effect of this compound on the Shp2-dependent phosphorylation of ERK1/2 in response to a growth factor stimulus.
Experimental Workflow Diagram
Materials:
-
Vascular Smooth Muscle Cells (VSMCs) or other suitable cell line with an active SHP2-ERK pathway
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Oxidized low-density lipoprotein (oxLDL) or another suitable growth factor (e.g., HGF/SF)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Plating:
-
Culture VSMCs in complete medium until they reach 80-90% confluency.
-
Seed the cells into 6-well plates at an appropriate density and allow them to adhere overnight.
-
-
Serum Starvation and Treatment:
-
Wash the cells with PBS and then culture them in serum-free medium for 24 hours to synchronize the cells and reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with a growth factor known to activate the SHP2-ERK pathway, for example, 100 µg/ml of oxLDL for 10-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Compare the levels of ERK phosphorylation in this compound-treated cells to the control cells. A reduction in ERK phosphorylation upon stimulation in the presence of this compound indicates inhibition of the Shp2 pathway.
-
References
- 1. SHP2 inhibitor this compound protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for PHPS1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHPS1 (Phenylhydrazonopyrazolone Sulfonate) is a cell-permeable small molecule inhibitor primarily targeting the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2). However, it also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. This dual activity makes this compound a valuable research tool for studying cellular signaling, with the caveat that careful experimental design is required to delineate the specific effects of PTP1B inhibition from those of SHP2 inhibition. These application notes provide detailed protocols and guidance for utilizing this compound in cell culture experiments to investigate PTP1B-mediated signaling events.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Kᵢ (μM) | IC₅₀ (μM) | Selectivity (over PTP1B) |
| SHP2 | 0.73 | 2.1 | ~8-fold |
| PTP1B | 5.8 | 19 | 1-fold |
| SHP1 | 10.7 | 30 | ~0.5-fold |
This table summarizes the in vitro potency and selectivity of this compound against key protein tyrosine phosphatases. Note the higher potency for SHP2 compared to PTP1B.
Table 2: Recommended Working Concentrations and Incubation Times for this compound in Cell Culture
| Application | Cell Line Examples | Concentration Range (μM) | Incubation Time | Key Considerations |
| General PTP1B Inhibition | HepG2, MCF-7, 3T3-L1 | 10 - 50 | 1 - 24 hours | At these concentrations, significant SHP2 inhibition will also occur. Use appropriate controls. |
| Inhibition of Insulin Signaling | L6 myotubes, HepG2 | 20 - 50 | 30 minutes - 4 hours | Pre-incubation with this compound before insulin stimulation is recommended. |
| Modulation of JAK/STAT Pathway | Various cancer cell lines | 10 - 30 | 6 - 48 hours | The net effect will be a combination of PTP1B and SHP2 inhibition on the pathway. |
| Long-term Cell Proliferation Assays | HT-29, MDA-MB-435 | 10 - 30 | 3 - 6 days | Media with this compound should be refreshed every 48-72 hours. |
This table provides starting points for experimental design. Optimal concentrations and times should be determined empirically for each cell line and experimental endpoint.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. It is soluble in dimethyl sulfoxide (B87167) (DMSO)[1][2]. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 465.44 g/mol ), dissolve 4.65 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not confluent at the time of harvesting. Allow cells to adhere and recover overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in pre-warmed, complete cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all experimental conditions (including vehicle controls) and is typically kept below 0.5% to avoid solvent-induced artifacts.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as Western blotting, immunoprecipitation, or functional assays.
Protocol 3: Investigating the Effect of this compound on Insulin Signaling
-
Cell Culture and Serum Starvation: Culture insulin-responsive cells (e.g., HepG2, L6 myotubes) to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium prior to the experiment.
-
This compound Pre-treatment: Pre-incubate the serum-starved cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-30 minutes).
-
Cell Lysis and Analysis: Immediately after stimulation, lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors. Analyze the phosphorylation status of key insulin signaling proteins such as the insulin receptor (IR), IRS-1, and Akt by Western blotting using phospho-specific antibodies. An increase in the phosphorylation of these proteins in the presence of this compound would suggest PTP1B inhibition.
Protocol 4: Differentiating PTP1B vs. SHP2 Effects using siRNA
-
siRNA Transfection: Transfect cells with siRNA specifically targeting SHP2 (PTPN11) or a non-targeting control siRNA according to the manufacturer's protocol.
-
Protein Knockdown Confirmation: After 48-72 hours, confirm the efficient knockdown of SHP2 protein expression by Western blotting.
-
This compound Treatment: Treat the SHP2-knockdown cells and control cells with this compound at various concentrations.
-
Analysis: Analyze the downstream signaling events of interest. Any effect of this compound observed in the SHP2-knockdown cells is more likely attributable to the inhibition of PTP1B or other off-target effects.
Mandatory Visualizations
References
Application Notes and Protocols for PHPS1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of the SHP2 inhibitor, PHPS1, in mouse models, based on currently available preclinical data. The protocols and data presented herein are intended to serve as a starting point for researchers investigating the in vivo effects of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound dosage and administration in various mouse models.
Table 1: this compound Dosage and Administration in Mice
| Mouse Model | Disease Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| Ldlr-/- | Atherosclerosis | 3 mg/kg | Intraperitoneal (i.p.) | Every day for the last week on a high-fat diet | Saline with 0.5% DMSO | [1] |
| Ldlr-/- | Atherosclerosis | 3 mg/kg | Subcutaneous (s.c.) | Not specified | Not specified | [1] |
| Male C57BL/6 | Acute Kidney Injury (AKI) | Not specified | Subcutaneous (s.c.) | Immediately after hemorrhage and CLP procedures | Not specified | [2] |
| Nude mice | Oral Squamous Cell Carcinoma | "10% this compound" (exact dosage unclear) | Not specified (likely subcutaneous or intraperitoneal injection) | Not specified | 10% DMSO | [3] |
Table 2: Observed In Vivo Effects of this compound in Mouse Models
| Disease Model | Key Findings | Affected Signaling Pathway(s) | Reference |
| Atherosclerosis | Reduced atherosclerotic plaque size, decreased number of vascular smooth muscle cells (VSMCs) in lesions. | SHP2/ERK | [1] |
| Acute Kidney Injury (AKI) | Attenuated kidney injury, reduced serum levels of inflammatory cytokines/chemokines. | Erk1/2-STAT3 | |
| Oral Squamous Cell Carcinoma | Inhibited tumor growth and neovascularization, promoted apoptosis of cancer cells. | SHP-2/AMPK/HIF-1α/PD-L1 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in mice.
Protocol 1: Intraperitoneal Administration of this compound in an Atherosclerosis Mouse Model
This protocol is adapted from a study investigating the effect of this compound on atherosclerosis in Ldlr-/- mice.
1. Materials:
- This compound (SHP2 inhibitor)
- Dimethyl sulfoxide (B87167) (DMSO)
- Sterile saline (0.9% NaCl)
- Ldlr-/- mice
- High-fat diet (e.g., 1.25% cholesterol)
- Sterile syringes and needles (e.g., 27-30 gauge)
2. Preparation of Dosing Solution:
- Dissolve this compound in DMSO to create a stock solution.
- Dilute the this compound stock solution in sterile saline to the final desired concentration (e.g., for a 3 mg/kg dose in a 25g mouse, the final concentration will depend on the injection volume). The final DMSO concentration should be low, for example, 0.5%.
- Prepare a vehicle control solution of saline with the same final concentration of DMSO (e.g., 0.5% DMSO).
3. Animal Model and Treatment:
- Use Ldlr-/- mice, a common model for atherosclerosis research.
- Induce atherosclerosis by feeding the mice a high-fat diet for a specified period (e.g., 4 weeks).
- Randomly divide the mice into treatment and control groups.
- During the last week of the high-fat diet, administer this compound (3 mg/kg) or vehicle via intraperitoneal injection daily.
4. Intraperitoneal Injection Procedure:
- Restrain the mouse securely.
- Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
- Insert the needle at a 10-20 degree angle, bevel up.
- Gently inject the solution.
- Monitor the mice for any adverse reactions.
5. Endpoint Analysis:
- At the end of the treatment period, euthanize the mice.
- Collect blood and tissues for analysis (e.g., measurement of atherosclerotic plaque size, immunohistochemistry for VSMCs, Western blot for SHP2 and ERK phosphorylation).
Protocol 2: Subcutaneous Administration of this compound
While a specific detailed protocol for subcutaneous administration of this compound was not fully described in the reviewed literature, the following is a general protocol for administering a small molecule inhibitor subcutaneously to mice.
1. Materials:
- This compound
- Appropriate vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO or Cremophor EL)
- Sterile syringes and needles (e.g., 25-27 gauge)
2. Preparation of Dosing Solution:
- Prepare the this compound dosing solution in a suitable vehicle at the desired concentration. Ensure the final solution is sterile and clear.
3. Subcutaneous Injection Procedure:
- Restrain the mouse by gently grasping the loose skin over the shoulders (scruff).
- Lift the scruff to form a "tent" of skin.
- Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
- Gently aspirate to ensure the needle is not in a blood vessel.
- Slowly inject the solution. A small bleb should form under the skin.
- Withdraw the needle and gently massage the injection site to aid dispersal.
- Monitor the mice for any local or systemic adverse reactions.
Protocol 3: Oral and Intravenous Administration (General Guidance)
Oral Administration (Gavage):
-
Formulation: The compound must be formulated in a vehicle suitable for oral administration (e.g., water, saline, corn oil, or a suspension with an agent like carboxymethylcellulose). The solubility and stability of this compound in the chosen vehicle should be determined.
-
Procedure: Use a proper-sized gavage needle (ball-tipped) to avoid injury to the esophagus and stomach. The volume administered should be appropriate for the size of the mouse (typically 5-10 mL/kg).
Intravenous Administration (Tail Vein Injection):
-
Formulation: The compound must be completely dissolved in a sterile, isotonic vehicle (e.g., saline or PBS) to prevent embolism. The pH of the solution should be close to physiological pH.
-
Procedure: This technique requires skill and proper restraint of the mouse, often using a restraining device. The lateral tail vein is typically used. The injection volume should be small (typically < 200 µL for a bolus injection).
Pharmacokinetic Considerations:
-
No specific pharmacokinetic data for this compound in mice, such as oral bioavailability or plasma half-life, was identified in the reviewed literature. When planning experiments, especially those involving oral or intravenous routes, it is crucial to consider that the bioavailability and clearance of the compound will significantly impact the dosing regimen required to achieve therapeutic concentrations. Pilot pharmacokinetic studies are highly recommended.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
Caption: SHP2/ERK signaling pathway and the inhibitory action of this compound.
References
PHPS1 solubility and preparation for experiments
Introduction
PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) is a potent, cell-permeable, and selective inhibitor of the protein tyrosine phosphatase Shp2 (Src homology region 2 domain-containing phosphatase 2).[1][2] Shp2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase involved in regulating various cellular processes, including proliferation and differentiation, primarily through the Ras/ERK signaling pathway.[3] Due to its role as an oncogene and its involvement in various diseases, Shp2 has emerged as a significant therapeutic target.[3] this compound acts as a reversible, active-site targeting, and substrate-competitive inhibitor of Shp2.[4] These notes provide detailed information on the solubility, storage, and application of this compound for experimental use.
Mechanism of Action
This compound exerts its biological effects by specifically inhibiting the phosphatase activity of Shp2.[2][5] This inhibition prevents the dephosphorylation of Shp2's downstream targets, thereby blocking signal transduction. A primary pathway affected is the ERK1/2 MAP kinase pathway, which is crucial for cell proliferation.[1][6] Studies have shown that this compound effectively suppresses sustained phosphorylation of ERK1/2 induced by growth factors like HGF/SF.[1][5] Notably, this compound does not appear to significantly affect other signaling pathways such as PI3K/Akt or Stat3.[1][3] The inhibition of the Shp2/ERK pathway makes this compound a valuable tool for studying cellular proliferation and a potential therapeutic agent in diseases characterized by vascular remodeling and cancer.[6]
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Solvent | Concentration | Storage Conditions | Source |
| Solubility | DMSO | ~10 mg/mL | - | [4] |
| DMSO | 93 mg/mL (199.81 mM) | Use fresh DMSO as moisture can reduce solubility. | [7] | |
| DMSO | 5 mg/mL | - | [8] | |
| DMF | 5 mg/mL | - | [8] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | [8] | |
| Water | Insoluble | - | [7] | |
| Storage | Solid Form | 2-8°C | Protect from light; may be hygroscopic. | [4] |
| Stock Solution (-80°C) | - | 6 months (sealed, away from moisture) | [5] | |
| Stock Solution (-20°C) | - | 1 month (sealed, away from moisture) | [5] |
Table 2: Biological Activity and Experimental Parameters of this compound
| Parameter | Value | Target/System | Experimental Conditions | Source |
| Ki | 0.73 µM | Shp2 | - | [2][5] |
| IC₅₀ | 2.1 µM | Shp2 | - | [4][9] |
| Selectivity | 8-fold vs. PTP1B | PTP1B (IC₅₀ = 19 µM) | - | [2][8] |
| 15-fold vs. Shp1 | Shp1 (IC₅₀ = 30 µM) | - | [2][8] | |
| In Vitro Activity | 5 µM | MDCK cells | Inhibition of HGF/SF-induced scattering. | [1][2] |
| 10 µM | Vascular Smooth Muscle Cells (VSMCs) | Inhibition of oxLDL-induced ERK phosphorylation after 10 min. | [6] | |
| 5-20 µM | MDCK cells | Dose-dependent inhibition of Erk1/2 phosphorylation (15 min - 6 h). | [5] | |
| 30 µM | Various human tumor cell lines | Inhibition of cell proliferation over 6 days. | [3][5] | |
| In Vivo Activity | 3 mg/kg/day (i.p. injection) | Ldlr-/- mice on a high-fat diet | Reduced atherosclerotic plaque size. | [3][5] |
Mandatory Visualization
Caption: this compound inhibits the SHP2 phosphatase, blocking the downstream RAS/ERK signaling cascade.
Caption: Experimental workflow for the preparation and application of this compound in cell culture.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder (solid form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Pre-analysis: Before opening, briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL). The molecular weight of this compound is 465.44 g/mol .[4]
-
Example for 10 mM stock: To prepare 1 mL of a 10 mM stock solution from 1 mg of this compound:
-
Volume (L) = [Mass (g) / MW ( g/mol )] / Molarity (mol/L)
-
Volume (µL) = [0.001 g / 465.44 g/mol ] / 0.01 mol/L * 1,000,000 µL/L ≈ 214.85 µL
-
-
-
Reconstitution: Add the calculated volume of sterile DMSO to the vial of this compound powder.
-
Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10] Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Protocol 2: General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework for treating cultured cells with this compound to assess its effects on proliferation or signaling.
Materials:
-
Cultured cells of interest (e.g., VSMCs, MDCK, or tumor cell lines)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle (sterile DMSO)
-
Sterile culture plates (e.g., 6-well or 96-well plates)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture plate at a density that will ensure they are in the exponential growth phase (e.g., 70-80% confluency) at the time of treatment.[11] Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Serum Starvation (for signaling studies): For experiments investigating signaling pathways like ERK phosphorylation, it is crucial to synchronize cells and reduce basal signaling.[11] a. Aspirate the complete medium. b. Wash the cells once with sterile PBS. c. Replace with low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 12-16 hours.[11]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute it to the final desired concentration (e.g., 5 µM, 10 µM, 30 µM) in serum-free medium immediately before use. Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: a. Aspirate the starvation medium. b. Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells. c. If investigating growth factor-induced signaling, pre-treat with this compound for a specified time (e.g., 10 minutes to 1 hour) before adding the agonist (e.g., oxLDL, HGF/SF).[6] d. Incubate for the desired experimental duration, which can range from minutes for signaling studies (10-15 min) to days for proliferation assays (up to 6 days).[5][6]
-
Downstream Analysis: Following incubation, harvest the cells for the intended analysis (e.g., cell lysis for Western blotting, viability assay for proliferation).
Protocol 3: Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure to specifically measure the inhibitory effect of this compound on SHP2's downstream target, ERK.
Materials:
-
Treated cells (from Protocol 2)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-SHP2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: a. After treatment, place the culture plate on ice and aspirate the medium. b. Wash cells twice with ice-cold PBS.[11] c. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. d. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: a. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. b. Transfer the supernatant to a new tube. c. Determine the protein concentration of each lysate using a BCA assay.[10]
-
Sample Preparation and SDS-PAGE: a. Normalize the protein amounts for all samples by diluting with lysis buffer. b. Add Laemmli sample buffer to the normalized lysates and denature by boiling at 95-100°C for 5-10 minutes.[10] c. Load equal amounts of protein (e.g., 10-50 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) diluted in blocking buffer, typically overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] e. Wash the membrane again three times with TBST.
-
Detection: Apply an ECL reagent and visualize the protein bands using an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK1/2 or a housekeeping protein like GAPDH.[10]
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PTP Inhibitor V, this compound The PTP Inhibitor V, this compound, also referenced under CAS 314291-83-3, controls the biological activity of PTP. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 314291-83-3 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SHP2 inhibitor this compound protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound sodium salt | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: PHPS1 in Cancer Cell Lines
Disclaimer: The term "PHPS1" can be ambiguous. This document primarily focuses on This compound, a chemical inhibitor of the protein tyrosine phosphatase Shp2 . However, due to the similarity in nomenclature, a section on the protein SHP-1 (PTPN6) , a distinct protein tyrosine phosphatase with significant roles in cancer, is also included for clarity and comprehensive coverage.
Part 1: this compound (Phenylhydrazonopyrazolone Sulfonate 1) - A Selective Shp2 Inhibitor
Application Notes
This compound is a potent, cell-permeable small molecule that functions as a highly specific inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1] Shp2 is recognized as a proto-oncogene that positively regulates growth factor signaling pathways, making it a compelling target for cancer therapy.[1][2] Activating mutations in Shp2 are associated with various human cancers, including leukemia.[1] this compound exerts its inhibitory effect by binding to the catalytic site of Shp2, thereby blocking its enzymatic activity.[1] Its applications in cancer cell lines primarily revolve around elucidating the role of Shp2 in tumorigenesis and evaluating the therapeutic potential of Shp2 inhibition.
Key Applications in Cancer Cell Lines:
-
Inhibition of Cell Proliferation and Growth: this compound has been demonstrated to block the anchorage-independent growth of a variety of human tumor cell lines. Treatment with this compound can lead to a significant reduction in cancer cell numbers. For instance, a 6-day treatment with 30 μM this compound resulted in a cell number reduction of up to 74% in HT-29 colon cancer cells.
-
Modulation of Signaling Pathways: this compound is a critical tool for studying Shp2-dependent signaling. It specifically inhibits the sustained phosphorylation of the Erk1/2 MAP kinases, a key downstream event of Shp2 activation, without affecting the PI3K/Akt or Stat3 pathways. This specificity allows researchers to dissect the precise contribution of the Shp2-Erk axis to cancer cell behavior. In oral squamous cell carcinoma cells, this compound was shown to promote apoptosis by regulating the ROS/SHP-2/AMPK pathway, which in turn enhances PD-L1 serine phosphorylation.
-
Induction of Apoptosis: By blocking critical survival signals mediated by Shp2, this compound can induce programmed cell death in cancer cells. In hypoxic conditions, this compound treatment was found to enhance the expression of apoptosis-related proteins such as caspase-3, caspase-8, and Bax in oral squamous cell carcinoma cells.
-
Inhibition of Cell Migration and Morphogenesis: Shp2 plays a role in cellular processes that involve cytoskeletal rearrangement. This compound has been shown to inhibit hepatocyte growth factor/scatter factor (HGF/SF)-induced epithelial cell scattering and branching morphogenesis, which are cellular models for migration and invasion.
Quantitative Data Summary
| Parameter | Cell Line(s) | Concentration | Duration | Effect | Reference |
| Inhibitory Constant (Ki) | - | 0.73 µM | - | Inhibition of Shp2 | |
| - | 10.7 µM | - | Inhibition of Shp1 (demonstrating selectivity) | ||
| - | 5.8 µM | - | Inhibition of PTP1B (demonstrating selectivity) | ||
| Cell Proliferation | HT-29 (Colon) | 30 µM | 6 days | 74% reduction in cell number | |
| Caki-1 (Kidney) | 30 µM | 6 days | 0% reduction in cell number | ||
| Tumor Growth (in vivo) | Ca9-22 (Oral) Xenograft | 10% this compound | 14 days | Significant inhibition of tumor growth and neovascularization |
Experimental Protocols
1. Cell Proliferation/Viability Assay (Anchorage-Independent Growth)
-
Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.
-
Principle: Cancer cells, unlike normal cells, can proliferate without being attached to a solid surface. This ability is often tested using a soft agar (B569324) colony formation assay.
-
Methodology:
-
Prepare Base Agar Layer: Mix 1.2% agar solution with 2x cell culture medium (e.g., DMEM with 20% FBS) in a 1:1 ratio to get a 0.6% agar solution. Dispense into 6-well plates and allow to solidify at room temperature.
-
Prepare Cell-Agar Layer: Harvest and count cancer cells. Resuspend cells in complete medium. Mix the cell suspension with a 0.7% agar solution to a final agar concentration of 0.35% and a final cell density of 5,000 cells per well.
-
Treatment: Immediately plate the cell-agar suspension on top of the base agar layer. Add this compound to the top layer at desired final concentrations (e.g., 1 µM to 30 µM). A DMSO vehicle control should be included.
-
Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO₂ for 2-3 weeks, feeding the colonies every 3-4 days with fresh medium containing this compound or vehicle.
-
Quantification: After incubation, stain the colonies with a solution of 0.005% crystal violet in methanol. Count the number of colonies (typically >50 cells) using a microscope. Compare the number and size of colonies in this compound-treated wells versus control wells.
-
2. Western Blot for Phospho-Erk1/2 Analysis
-
Objective: To determine if this compound inhibits Shp2-mediated downstream signaling by assessing the phosphorylation status of Erk1/2.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MDCK or a relevant cancer cell line) and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibition and Stimulation: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or DMSO vehicle for 1-2 hours. Stimulate the cells with a growth factor known to activate the Shp2-Erk pathway (e.g., HGF/SF at 1 unit/mL or EGF at 50 ng/mL) for 15 minutes.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-Erk1/2 (p-Erk1/2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total Erk1/2 to ensure equal protein loading.
-
Visualizations
Caption: this compound inhibits the oncogenic Shp2-Ras-Erk signaling pathway.
Part 2: SHP-1 (PTPN6) - A Protein Tyrosine Phosphatase in Cancer
Application Notes
SHP-1 (Src homology region 2 domain-containing phosphatase-1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical negative regulator in several signaling pathways. In many cancers, SHP-1 is considered a tumor suppressor. Its expression is often reduced or silenced in hematological malignancies and various solid tumors through mechanisms like promoter hypermethylation. However, in some cancers, such as a subset of high-grade breast tumors, its expression is elevated, indicating a complex, context-dependent role.
Key Roles and Applications of Studying SHP-1 in Cancer Cell Lines:
-
Tumor Suppressor Function: SHP-1 negatively regulates pathways that promote cell proliferation, survival, and inflammation, such as the JAK/STAT, PI3K/Akt, and MAPK pathways. Re-expression of SHP-1 in deficient cancer cells can inhibit tumor growth and induce apoptosis.
-
Cell Cycle Regulation: SHP-1 is involved in controlling cell cycle progression. In prostate cancer cells, depletion of SHP-1 leads to a G1 phase cell-cycle arrest. It regulates key cell cycle components including CDK2, CDK6, p27, and cyclin D1.
-
Control of Migration and Invasion: SHP-1 acts as a negative regulator of epithelial-to-mesenchymal transition (EMT), cell migration, and invasion, primarily by suppressing the STAT3 pathway. Low expression of SHP-1 is often associated with increased invasive capacity in tumors.
-
Therapeutic Target: Because of its tumor suppressor functions, SHP-1 is a potential therapeutic target. Strategies include the development of drugs that can reactivate or stabilize SHP-1 expression and activity in cancer cells. Conversely, in the context of immunotherapy, inhibiting SHP-1 in T-cells can enhance their anti-tumor activity.
Quantitative Data Summary
| Cancer Type | Observation | Finding | Reference |
| Prostate Cancer (PC-3 cells) | SHP-1 knockdown (siRNA) | G1 phase cell-cycle arrest | |
| Increased p27 protein stability and nuclear localization | |||
| Decreased CDK2 and CDK6 activity | |||
| Hepatocellular Carcinoma | Low SHP-1 expression | Correlates with higher p-STAT3 levels and EMT markers (vimentin) | |
| Greater migratory and invasive capacity | |||
| Gastric Adenocarcinoma | SHP-1 overexpression | Downregulation of JAK2/STAT3 phosphorylation | |
| Decreased expression of Cyclin D1, MMP-9, VEGF |
Experimental Protocols
1. SHP-1 Knockdown using siRNA
-
Objective: To study the functional consequences of SHP-1 loss in a specific cancer cell line.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC-3) in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
Dilute SHP-1 specific siRNA (or a non-targeting scramble control) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-10 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the transfection complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Validation and Functional Assays:
-
Validation: Harvest a subset of cells to confirm SHP-1 knockdown by Western blot or qRT-PCR.
-
Functional Assays: Use the remaining cells for downstream assays, such as cell cycle analysis (by flow cytometry with propidium (B1200493) iodide staining), proliferation assays (e.g., MTT or cell counting), or migration assays (e.g., Transwell assay).
-
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle following a genetic or chemical perturbation of SHP-1.
-
Methodology:
-
Cell Treatment: Perform SHP-1 knockdown or overexpression as described above.
-
Harvesting: Harvest cells by trypsinization, then wash with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and an RNase (e.g., 100 µg/mL RNase A) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo, ModFit LT).
-
Visualizations
Caption: SHP-1 acts as a tumor suppressor by dephosphorylating JAK/STAT3.
References
Application Notes and Protocols for PHPS1 in Studying Inflammatory Responses In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a crucial regulator of inflammatory signaling pathways. PHPS1 (phenylhydrazono pyrazolone (B3327878) sulfonate 1) is a potent and cell-permeable inhibitor of SHP2, demonstrating specificity over the closely related phosphatases SHP1 and PTP1B.[1] These characteristics make this compound a valuable tool for in vitro research into the molecular mechanisms of inflammation and for the preclinical assessment of anti-inflammatory therapeutic strategies targeting the SHP2 signaling cascade.
This document provides detailed application notes and experimental protocols for the use of this compound in studying inflammatory responses in vitro.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the catalytic activity of SHP2. SHP2 is a key signaling node downstream of various growth factor and cytokine receptors. Upon activation, SHP2 dephosphorylates specific target proteins, leading to the activation of downstream signaling pathways, most notably the Ras-Raf-MEK-ERK (MAPK) and NF-κB pathways.[2] These pathways are central to the production of pro-inflammatory mediators. By inhibiting SHP2, this compound effectively dampens the activation of these cascades, resulting in a reduction of inflammatory responses.[1][2]
References
Application Notes and Protocols for Western Blotting Analysis of PHPS1 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHPS1 (Phenylhydrazonopyrazolone sulfonate 1) is a potent and cell-permeable small molecule inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (Shp2).[1] Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cellular signaling downstream of various growth factor and cytokine receptors.[2][3] By inhibiting Shp2, this compound effectively blocks the Ras/MAPK signaling cascade, leading to a reduction in the phosphorylation of downstream effectors such as Extracellular signal-regulated kinases 1 and 2 (Erk1/2).[2] This inhibitory action makes this compound a valuable tool for studying Shp2-dependent signaling and a potential therapeutic agent in diseases characterized by aberrant Shp2 activity, such as certain cancers.[3]
These application notes provide a comprehensive guide for utilizing Western blotting to assess the efficacy and mechanism of action of this compound by monitoring the phosphorylation status of key proteins in the Shp2 signaling pathway.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on the phosphorylation of Shp2 and Erk1/2, as determined by Western blot analysis.
Table 1: Dose-Dependent Inhibition of Erk1/2 Phosphorylation by this compound
| Cell Line | Treatment Conditions | This compound Concentration (µM) | Duration | % Inhibition of p-Erk1/2 | Reference |
| MDCK | HGF/SF-stimulated | 5 | 15 min - 6 h | Significant inhibition | |
| MDCK | HGF/SF-stimulated | 10 | 15 min - 6 h | Stronger inhibition | |
| MDCK | HGF/SF-stimulated | 20 | 15 min - 6 h | Near-complete inhibition | |
| VSMCs | oxLDL-stimulated | 10 | 10 min | Marked inhibition | [2] |
Table 2: Time-Course of this compound-Mediated Inhibition of Erk1/2 Phosphorylation
| Cell Line | Treatment Conditions | This compound Concentration (µM) | Time Point | Effect on p-Erk1/2 | Reference |
| MDCK | HGF/SF-stimulated | 5-20 | 5 min | No effect on transient phosphorylation | [4] |
| MDCK | HGF/SF-stimulated | 5-20 | 15 min | Inhibition observed | |
| MDCK | HGF/SF-stimulated | 5-20 | 1 h | Sustained inhibition | |
| MDCK | HGF/SF-stimulated | 5-20 | 6 h | Sustained inhibition |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental procedure, the following diagrams have been generated using Graphviz.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound treatment.
Materials and Reagents
-
Cell Lines: Appropriate cell lines with active Shp2 signaling (e.g., MDCK, HT-29, or vascular smooth muscle cells).
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.
-
Stimulants (optional): Hepatocyte Growth Factor/Scatter Factor (HGF/SF) or oxidized Low-Density Lipoprotein (oxLDL) to activate the Shp2 pathway.
-
Lysis Buffer: RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5]
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[6]
-
Primary Antibodies:
-
Rabbit anti-phospho-Shp2 (Tyr542/580) antibody
-
Rabbit anti-total-Shp2 antibody
-
Rabbit anti-phospho-Erk1/2 (Thr202/Tyr204) antibody
-
Mouse anti-total-Erk1/2 antibody
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
-
Stripping Buffer: For re-probing membranes.
Procedure
1. Cell Culture and Treatment
-
Plate cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
(Optional) To reduce basal phosphorylation levels, serum-starve the cells in a serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 1-2 hours).
-
(Optional) Stimulate the cells with an appropriate agonist (e.g., HGF/SF or oxLDL) for a short period (e.g., 10-15 minutes) to induce pathway activation.
-
Include a vehicle control (DMSO) in all experiments.
2. Cell Lysis and Protein Quantification
-
Following treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the phospho-protein of interest (e.g., anti-phospho-Erk1/2, typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film. Ensure the signal is not saturated to allow for accurate quantification.
6. Stripping and Re-probing for Total Protein (Loading Control)
-
To normalize the phospho-protein signal, the same membrane should be stripped and re-probed for the corresponding total protein.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and antibody incubation steps using the primary antibody against the total protein (e.g., anti-total-Erk1/2).
Data Analysis
-
Quantify the band intensities for both the phosphorylated and total proteins using densitometry software (e.g., ImageJ).
-
For each sample, normalize the phospho-protein signal to the corresponding total protein signal.
-
Further normalization to a housekeeping protein (e.g., GAPDH or β-actin) can be performed to account for any loading inaccuracies.
-
Plot the normalized phospho-protein levels against the this compound concentration or time to visualize the inhibitory effects.
Conclusion
This document provides a comprehensive framework for investigating the effects of the Shp2 inhibitor this compound using Western blotting. By following these detailed protocols, researchers can reliably quantify the inhibition of Shp2-downstream signaling, providing valuable insights into the compound's mechanism of action and its potential for therapeutic development. Adherence to best practices for Western blotting, particularly when detecting phosphorylated proteins, is crucial for obtaining accurate and reproducible results.
References
- 1. Tyrosyl phosphorylation of Shp2 is required for normal ERK activation in response to some, but not all, growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dbbiotech.com [dbbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PHPS1 off-target effects and selectivity issues
Welcome to the technical support center for PHPS1, a selective inhibitor of the protein tyrosine phosphatase Shp2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, cell-permeable, phenylhydrazonopyrazolone sulfonate compound that acts as a competitive inhibitor of the protein tyrosine phosphatase Shp2.[1] Shp2 is a non-receptor protein tyrosine phosphatase that is a key component in signal transduction pathways downstream of various receptor and non-receptor tyrosine kinases, playing a significant role in cell growth, differentiation, and oncogenesis. This compound binds to the active site of Shp2, preventing it from dephosphorylating its substrates.[1]
Q2: How selective is this compound? What are its known off-targets?
This compound has demonstrated high selectivity for Shp2 over its most closely related protein tyrosine phosphatases, Shp1 and PTP1B.[1] The inhibitory constant (Ki) for Shp2 is significantly lower than for Shp1 and PTP1B, indicating a higher potency for its intended target.[1][2]
While comprehensive screening data against a broad panel of phosphatases is not extensively published, studies have shown that this compound's inhibitory action is quite specific to the Shp2-mediated signaling pathway. For instance, this compound has been shown to inhibit the HGF/SF-induced sustained phosphorylation of Erk1/2, a downstream target of Shp2, without affecting the activation of PI3K/Akt or Stat3 signaling pathways. Another study indicated that this compound did not affect the activation of JNK or p38 MAPK.
Q3: What are the expected on-target effects of this compound in a cellular context?
The primary on-target effect of this compound is the inhibition of Shp2's phosphatase activity. This leads to a reduction in the dephosphorylation of Shp2 substrates and subsequently attenuates downstream signaling. A well-documented and reliable biomarker of this compound's on-target activity is the dose-dependent inhibition of sustained Erk1/2 phosphorylation in response to growth factors like HGF/SF. Other observed on-target cellular effects include the inhibition of HGF/SF-induced epithelial cell scattering and branching morphogenesis.
Q4: Is this compound cytotoxic?
This compound has been described as non-cytotoxic to normal epithelial cells at effective concentrations. One study also reported that at a concentration of 10 μM, this compound was not toxic to vascular smooth muscle cells (VSMCs). However, as with any small molecule inhibitor, it is crucial to determine the optimal, lowest effective concentration for your specific cell type and experimental conditions to minimize any potential for off-target cytotoxicity. It is always recommended to perform a dose-response curve and assess cell viability in your experimental system.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no inhibition of Erk1/2 phosphorylation. | 1. Compound Instability: this compound may have degraded due to improper storage or handling. 2. Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions. 3. Incorrect Timing: The pre-incubation time with this compound or the stimulation time with the growth factor may not be optimal. 4. High Cell Density: Very high cell confluency can sometimes alter signaling responses. | 1. Verify Compound Integrity: Prepare fresh stock solutions from powder. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Perform a Dose-Response Curve: Titrate this compound across a range of concentrations (e.g., 1 µM to 50 µM) to determine the IC50 for pErk1/2 inhibition in your specific cell line. 3. Optimize Timelines: Vary the pre-incubation time with this compound (e.g., 1-4 hours) and the duration of growth factor stimulation. This compound has been shown to inhibit sustained, but not transient, Erk1/2 phosphorylation. 4. Standardize Cell Seeding: Ensure consistent cell seeding densities across experiments. |
| Observed phenotype does not align with known Shp2 functions. | 1. Potential Off-Target Effect: The phenotype may be due to an uncharacterized interaction of this compound with another protein. 2. Novel Shp2 Function: The observed phenotype could be a previously uncharacterized role of Shp2 in your specific cellular context. | 1. Use an Orthogonal Approach: Validate the phenotype using a different method to inhibit Shp2, such as siRNA or shRNA knockdown, or by using a structurally different Shp2 inhibitor. If the phenotype is consistent, it is more likely an on-target effect. 2. Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This compound should not elicit the phenotype. 3. Rescue Experiment: Overexpress a this compound-resistant mutant of Shp2 to see if it reverses the observed phenotype. |
| High levels of cell death observed. | 1. Concentration is too high: The concentration of this compound may be in a cytotoxic range for your specific cell line. 2. Off-Target Toxicity: The cell death could be due to an off-target effect of this compound. | 1. Determine the Therapeutic Window: Perform a dose-response curve for both the on-target effect (e.g., pErk1/2 inhibition) and cytotoxicity (e.g., using an MTT or similar assay). This will help identify a concentration range that is effective without being overly toxic. 2. Reduce Incubation Time: Shorten the duration of exposure to this compound. 3. Validate with Orthogonal Methods: As mentioned above, use genetic knockdown of Shp2 to see if it recapitulates the cytotoxic phenotype. If not, the toxicity is likely an off-target effect. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of this compound against Shp2 and other related phosphatases, providing a quantitative measure of its selectivity.
| Target | Ki (µM) | Selectivity vs. Shp2 | Reference |
| Shp2 | 0.73 | - | |
| Shp1 | 10.7 | ~15-fold higher | |
| PTP1B | 5.8 | ~8-fold higher |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-Erk1/2 Inhibition
This protocol describes how to assess the on-target activity of this compound by measuring the inhibition of growth factor-induced Erk1/2 phosphorylation.
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are adherent, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 1-4 hours. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Stimulation: Add a growth factor (e.g., HGF/SF, EGF, or PDGF) at a predetermined optimal concentration and incubate for 15-30 minutes (for sustained phosphorylation).
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat the samples. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Erk1/2 (p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Strip the membrane and re-probe with an antibody for total Erk1/2 as a loading control. Quantify the band intensities and normalize the phospho-Erk1/2 signal to the total Erk1/2 signal.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle-only control and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Optimizing PHPS1 Concentration for Enhanced Cell Viability: A Technical Guide
TUESDAY, DECEMBER 2, 2025 AT 11:19 AM ASIA/SHANGHAI
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of PHPS1, a selective SHP2 phosphatase inhibitor, to ensure maximal efficacy while maintaining cell viability. This guide includes frequently asked questions (FAQs), detailed troubleshooting protocols, and experimental workflows to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable phenylhydrazono-pyrazolone sulfonate that acts as a potent and selective inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that is crucial for signal transduction downstream of various growth factor receptors, playing a significant role in the activation of the Ras-MAPK (ERK) signaling pathway.[1][2][3][4] By inhibiting SHP2, this compound can modulate cellular processes such as proliferation and differentiation.
Q2: Why is it critical to optimize the concentration of this compound?
A2: The concentration of this compound can have varied effects on different cell lines. While it is used to inhibit specific signaling pathways, high concentrations may lead to off-target effects and cytotoxicity, compromising the validity of experimental results. Therefore, determining the optimal concentration that effectively inhibits the target without significantly impacting cell viability is a crucial step in experimental design.
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on published studies, a common concentration range for this compound in cell culture experiments is between 10 µM and 30 µM. For instance, a concentration of 10 μM has been shown to inhibit ERK phosphorylation in vascular smooth muscle cells. In other studies, concentrations up to 30 μM have been used to inhibit the proliferation of human tumor cells. However, the optimal concentration is highly cell-type dependent and should be determined empirically through dose-response experiments.
Q4: How can I assess the effect of this compound on cell viability?
A4: Cell viability can be assessed using various standard assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is indicative of their viability. Other common assays include the XTT, WST-1, and CellTiter-Glo® luminescent cell viability assays. The choice of assay may depend on the specific cell type and experimental setup.
Quantitative Data Summary
The following table summarizes reported concentrations of this compound and their observed effects on different cell lines. It is important to note that these values should serve as a starting point, and optimal concentrations need to be determined for each specific experimental system.
| Cell Line | This compound Concentration | Observed Effect | Reference |
| Vascular Smooth Muscle Cells (VSMCs) | 10 μM | Inhibition of oxLDL-induced ERK phosphorylation and proliferation. | |
| Human Tumor Cells (e.g., HT-29) | 30 μM | Inhibition of proliferation (up to 74% reduction in cell number over 6 days). | |
| MCF10A cells | 15 μM | Inhibition of SHP2. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
This protocol provides a detailed methodology for performing a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Resuspend the cells in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. A common starting range is a 2-fold serial dilution from a high concentration (e.g., 50 µM) downwards.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently with a multichannel pipette to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing Key Processes
Signaling Pathway
Caption: The SHP2-ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration for cell viability.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cell culture experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No effect on cell viability or target inhibition | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Compound inactivity: this compound may have degraded due to improper storage. 3. Cell line resistance: The cell line may not be dependent on the SHP2 signaling pathway for survival. | 1. Perform a wider dose-response experiment with higher concentrations of this compound. 2. Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C). Prepare fresh dilutions for each experiment. 3. Confirm the expression and activity of SHP2 in your cell line. Consider using a different cell line known to be sensitive to SHP2 inhibition. |
| High background in viability assay | 1. This compound interference with assay reagents: The chemical properties of this compound might directly interact with the viability assay reagents. 2. Contamination: Bacterial or fungal contamination can affect metabolic assays. | 1. Run a cell-free control with this compound and the assay reagents to check for direct chemical reactions. If interference is observed, consider an alternative viability assay (e.g., trypan blue exclusion, CellTiter-Glo®). 2. Regularly check cell cultures for contamination. Use sterile techniques and test for mycoplasma. |
| Inconsistent IC50 values | 1. Variability in cell health and passage number: High passage numbers can lead to phenotypic changes and altered sensitivity. 2. Inconsistent cell seeding density: Variations in the initial number of cells can affect the final readout. 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Use cells within a consistent and low passage number range. Monitor cell morphology and doubling time. 2. Ensure accurate and consistent cell counting and seeding for all experiments. 3. Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including controls. |
| Unexpected increase in cell viability at high concentrations | 1. Compound precipitation: At high concentrations, this compound may precipitate out of the culture medium, reducing its effective concentration. 2. Off-target effects: At high concentrations, this compound might have paradoxical off-target effects. | 1. Visually inspect the culture medium for any signs of precipitation. Prepare fresh dilutions and ensure complete solubilization. 2. This is a complex issue that may require further investigation into the off-target profile of this compound. It is generally advisable to work within a concentration range that shows a clear dose-dependent inhibition. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Excitatory neuron-specific SHP2-ERK signaling network regulates synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PHPS1 Solubility
Welcome to the technical support center for PHPS1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered by researchers, scientists, and drug development professionals during their experiments with both recombinant this compound protein and the this compound inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound can refer to two distinct molecules:
-
Recombinant this compound Protein: Phenylhydrazonopyrazolone Sulfonate 1 (this compound) is a protein tyrosine phosphatase. Like many recombinant proteins, achieving sufficient solubility during expression and purification can be challenging. Proteins, when removed from their natural cellular environment, can be prone to misfolding and aggregation.[1][2]
-
This compound Small Molecule Inhibitor: This is a potent and cell-permeable inhibitor of the protein tyrosine phosphatase Shp2.[3] Small molecule inhibitors, particularly those with hydrophobic properties, often have poor aqueous solubility, which can complicate their use in in vitro and in vivo experiments.
Q2: My recombinant this compound protein is expressed in E. coli but is found in insoluble inclusion bodies. What is happening?
A2: The formation of insoluble aggregates, known as inclusion bodies, is a common issue when overexpressing recombinant proteins in E. coli.[4] This can be caused by several factors, including a high rate of protein synthesis that overwhelms the cellular folding machinery, the absence of necessary post-translational modifications, or an unfavorable intracellular environment (e.g., redox state).
Q3: How does the pH of my buffer affect the solubility of the this compound protein?
A3: The pH of the buffer is a critical factor for protein solubility.[5] Proteins have a specific isoelectric point (pI), which is the pH at which the molecule has no net electrical charge. At a pH near its pI, a protein's solubility is at its minimum, and it is more likely to aggregate and precipitate. To maintain solubility, it is generally recommended to use a buffer with a pH at least one unit above or below the protein's pI.
Q4: I'm having trouble dissolving the this compound inhibitor for my cell-based assays. What solvent should I use?
A4: The this compound inhibitor is a small molecule with limited aqueous solubility. For in vitro studies, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). For animal studies, a stock solution in DMSO can be further diluted in saline. It is crucial to keep the final DMSO concentration in your experiments low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Recombinant this compound Protein Solubility
Issue 1: Low Yield of Soluble this compound Protein During Expression
Potential Cause & Solution
High expression rates can lead to protein misfolding and aggregation. Optimizing expression conditions can significantly improve the yield of soluble protein.
| Parameter | Recommendation | Rationale |
| Induction Temperature | Lower the induction temperature to 18-25°C. | Slower protein synthesis at lower temperatures can give the protein more time to fold correctly. |
| Inducer Concentration | Reduce the concentration of the inducer (e.g., IPTG). | This can slow down the rate of protein expression, preventing the cellular folding machinery from being overwhelmed. |
| Expression Host | Use specialized E. coli strains (e.g., those co-expressing chaperones). | Chaperone proteins can assist in the proper folding of the recombinant protein. |
| Fusion Tags | Express this compound with a highly soluble fusion partner (e.g., MBP or GST). | These tags can enhance the solubility of the target protein. |
Experimental Protocol: Optimizing this compound Protein Expression
-
Transformation: Transform your this compound expression vector into a suitable E. coli strain.
-
Starter Culture: Inoculate a small volume of Luria-Bertani (LB) medium with a single colony and grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired temperature (e.g., 20°C) and add the inducer (e.g., IPTG) to the desired final concentration.
-
Incubation: Continue to incubate the culture for a set period (e.g., 16-24 hours).
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using a suitable method (e.g., sonication) in a lysis buffer.
-
Solubility Analysis: Separate the soluble and insoluble fractions by centrifugation and analyze both fractions by SDS-PAGE to determine the amount of soluble this compound protein.
Issue 2: this compound Protein Precipitates During Purification or Storage
Potential Cause & Solution
The buffer composition plays a crucial role in maintaining protein stability and solubility.
| Buffer Component | Recommendation | Rationale |
| pH | Maintain the buffer pH at least 1 unit away from the protein's pI. | This ensures the protein has a net charge, promoting repulsion between molecules and preventing aggregation. |
| Ionic Strength | Optimize the salt concentration (e.g., 150-500 mM NaCl). | Salts can help to shield surface charges and prevent non-specific interactions that lead to aggregation. |
| Additives | Include stabilizing agents such as glycerol (B35011) (5-20%), L-arginine, or non-detergent sulfobetaines. | These additives can improve protein stability and solubility. |
| Reducing Agents | If the protein contains cysteine residues, include a reducing agent like DTT or TCEP. | This prevents the formation of intermolecular disulfide bonds that can lead to aggregation. |
Recommended Buffer Systems for Protein Purification
| Buffer | pH Range | Notes |
| Tris-HCl | 7.0 - 9.0 | A commonly used buffer for many protein purification applications. |
| HEPES | 6.8 - 8.2 | Often used in cell culture and biochemical assays. |
| Phosphate | 6.0 - 7.5 | Can sometimes cause precipitation with divalent cations. |
| Citrate | 3.0 - 6.2 | Useful for proteins that are stable at acidic pH. |
Troubleshooting Guide: this compound Inhibitor Solubility
Issue: this compound Inhibitor Precipitates in Aqueous Buffer
Potential Cause & Solution
The this compound inhibitor is hydrophobic and has low solubility in water. When a concentrated DMSO stock is diluted into an aqueous buffer, the inhibitor can precipitate out of solution.
Experimental Protocol: Preparing this compound Inhibitor Working Solutions
-
Stock Solution: Prepare a high-concentration stock solution of the this compound inhibitor in 100% DMSO (e.g., 10 mM).
-
Intermediate Dilutions: If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.
-
Final Working Solution: Add the final DMSO-dissolved inhibitor solution to your aqueous experimental buffer while vortexing to ensure rapid mixing. The final DMSO concentration should be kept as low as possible (ideally below 0.5%).
-
Solubility Check: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final inhibitor concentration or test the addition of a small amount of a non-ionic surfactant like Tween-20.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for addressing protein solubility issues.
Caption: Workflow for recombinant protein expression and purification.
Caption: Simplified signaling pathway showing the action of the this compound inhibitor on SHP2.
References
- 1. Protein Aggregation - Neurodegeneration - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening of soluble recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leukocare.com [leukocare.com]
troubleshooting inconsistent results with PHPS1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PHPS1, a selective SHP2 inhibitor.
Troubleshooting Inconsistent Results with this compound
Question: We are observing inconsistent inhibitory effects of this compound on our cells. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent results with this compound can stem from several factors, ranging from compound handling to experimental setup. Below is a systematic guide to help you identify and resolve the issue.
Compound Integrity and Handling
-
Purity and Stability: Ensure the purity of your this compound stock. It is recommended to purchase from a reputable supplier and refer to the technical data sheet for storage conditions. This compound is typically a solid and should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Solubility: this compound is soluble in DMSO. When preparing working dilutions in aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent both solvent-induced cytotoxicity and compound precipitation.[1] If precipitation occurs upon dilution, gentle vortexing or sonication may help. It is advisable to prepare fresh dilutions for each experiment.
Cell Culture and Treatment Conditions
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to SHP2 inhibition. The cellular context, including the specific mutations and dependencies on the SHP2 signaling pathway, will determine the efficacy of this compound. It is advisable to test a panel of cell lines or have a positive control cell line known to be sensitive to SHP2 inhibition.
-
Cell Density: High cell density can lead to contact inhibition, which may mask the anti-proliferative effects of this compound. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
-
Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate signaling pathways that may counteract the inhibitory effect of this compound. Consider reducing the serum concentration or using serum-free media for a defined period before and during this compound treatment, if compatible with your cell line's health.
-
Duration of Treatment: The effects of this compound on downstream signaling and cell viability can be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal treatment duration for your specific assay and cell line.
Assay-Specific Troubleshooting
-
Western Blot for p-SHP2 and p-ERK:
-
Transient Phosphorylation: The inhibition of SHP2 and subsequent dephosphorylation of ERK can be transient. Collect cell lysates at various time points after this compound treatment to capture the peak of inhibition.
-
Phosphatase Activity: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Antibody Quality: Use validated antibodies for p-SHP2 and p-ERK.
-
-
Cell Viability/Proliferation Assays (e.g., MTT, BrdU):
-
Assay Window: The inhibitory effect on cell proliferation may take several days to become apparent. Ensure your assay duration is sufficient to observe a significant difference between treated and untreated cells.
-
Metabolic Assays (MTT, MTS): Be aware that some compounds can interfere with the chemistry of these assays. If results are inconsistent, consider a direct cell counting method or a DNA synthesis assay like the BrdU assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO. For long-term storage, the solid compound should be stored at -20°C. Prepare a concentrated stock solution in DMSO and store it in small aliquots at -20°C to minimize freeze-thaw cycles.
Q2: What is the selectivity profile of this compound?
A2: this compound is a selective inhibitor of SHP2. It shows significantly lower inhibitory activity against other protein tyrosine phosphatases such as SHP1 and PTP1B.[2][3] However, at higher concentrations, off-target effects can occur. It is crucial to use the lowest effective concentration to minimize off-target activities.
Q3: I am not observing a decrease in p-ERK levels after this compound treatment. What could be wrong?
A3: This could be due to several reasons:
-
Timing: The effect on p-ERK can be rapid and transient. Try a time-course experiment, collecting lysates at earlier time points (e.g., 15, 30, 60 minutes) after treatment.
-
Cell Line Resistance: Your cell line may have mutations downstream of SHP2 (e.g., in RAS or RAF) that render it insensitive to SHP2 inhibition.
-
Experimental Protocol: Ensure your Western blot protocol is optimized for detecting phosphorylated proteins, including the use of phosphatase inhibitors and appropriate blocking buffers (e.g., BSA instead of milk).
Q4: How can I be sure that the observed effect is due to SHP2 inhibition and not off-target effects?
A4: To confirm the on-target effect of this compound, consider the following experiments:
-
Rescue Experiment: Overexpress a this compound-resistant mutant of SHP2 in your cells and check if it rescues the phenotype observed with this compound treatment.
-
Use a Second SHP2 Inhibitor: Confirm your results with another structurally different SHP2 inhibitor.
-
Knockdown/Knockout: Use siRNA or CRISPR to deplete SHP2 and see if it phenocopies the effect of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitory Potency of this compound
| Target | Ki (μM) | IC50 (μM) | Reference |
| SHP2 | 0.73 | 2.1 | |
| SHP1 | 10.7 | 30 | |
| PTP1B | 5.8 | 19 |
Table 2: Effect of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation
| Treatment | % of BrdU-positive VSMCs (Mean ± SE) |
| Control | 5.2 ± 0.8 |
| oxLDL (100 μg/ml) | 28.6 ± 3.1 |
| oxLDL + this compound (10 μM) | 12.4 ± 1.5 |
| Data is illustrative and based on findings from studies on atherosclerosis. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-SHP2 and p-ERK Inhibition by this compound
-
Cell Seeding: Plate vascular smooth muscle cells (VSMCs) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours in a serum-free medium.
-
This compound Treatment: Pre-treat the cells with 10 μM this compound (or desired concentrations) for 30 minutes.
-
Stimulation: Stimulate the cells with a suitable agonist (e.g., 100 μg/ml oxidized low-density lipoprotein, oxLDL) for 10 minutes to induce SHP2 and ERK phosphorylation.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-SHP2, total SHP2, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection: Detect the signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Protocol 2: BrdU Cell Proliferation Assay
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat the cells with this compound at various concentrations in the presence or absence of a pro-proliferative stimulus (e.g., oxLDL).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for significant incorporation (e.g., 2-24 hours, depending on the cell proliferation rate).
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells.
-
Denature the DNA using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.
-
-
Immunodetection:
-
Incubate with an anti-BrdU antibody.
-
Wash and incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
-
Signal Measurement: Add the substrate and measure the absorbance or fluorescence using a plate reader.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SHP2-ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK levels.
References
PHPS1 Technical Support Center: Ensuring Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of PHPS1 in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide: this compound Solution Instability
Unexpected experimental results can often be attributed to the degradation of critical reagents. This guide provides a systematic approach to troubleshooting issues related to this compound solution stability.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no inhibitory activity of this compound | Degradation of this compound in stock or working solution. | 1. Prepare fresh stock solutions: Dissolve solid this compound in fresh, high-purity DMSO. 2. Aliquot stock solutions: To avoid repeated freeze-thaw cycles, store this compound stock solutions in single-use aliquots.[1] 3. Verify solvent quality: Use fresh, anhydrous DMSO as moisture can reduce solubility and potentially contribute to degradation.[1] 4. Optimize storage conditions: Store stock solutions at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1] |
| Precipitate formation in this compound solution | - Exceeded solubility limit. - Improper solvent. - Temperature fluctuations. | 1. Check solubility limits: this compound has a reported solubility of up to 93 mg/mL (199.81 mM) in fresh DMSO.[1] Do not exceed this concentration. 2. Use recommended solvents: DMSO is the primary recommended solvent.[1][2][3] For aqueous buffers, ensure the final DMSO concentration is compatible with your experimental system and does not cause precipitation. 3. Ensure complete dissolution: Gently warm the solution and vortex to ensure the compound is fully dissolved before storage or use. |
| Inconsistent results between experiments | - Inconsistent this compound concentration due to degradation. - Variability in solution preparation. | 1. Standardize solution preparation: Use a consistent protocol for preparing and handling this compound solutions. 2. Use fresh dilutions: Prepare working dilutions from a fresh aliquot of the stock solution for each experiment. 3. Protect from light: While specific data on this compound's light sensitivity is limited, it is good practice to protect solutions from prolonged exposure to light by using amber vials or covering tubes with foil. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is also reported to be soluble in ethanol.[1]
Q2: How should I store my solid this compound compound?
A2: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[3]
Q3: What are the best practices for storing this compound stock solutions?
A3: To ensure the stability of your this compound stock solution, it is recommended to:
-
Store aliquots in tightly sealed vials at -80°C for up to one year or at -20°C for up to one month.[1]
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
-
Use fresh, anhydrous DMSO to prevent moisture absorption, which can decrease solubility.[1]
Q4: Can I store this compound in an aqueous buffer?
A4: While this compound is cell-permeable, its solubility in aqueous solutions is limited. A 1:1 mixture of DMSO:PBS (pH 7.2) can be used, but the solubility is significantly lower (0.5 mg/mL).[3] For cellular assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts. It is advisable to prepare working dilutions in your final assay buffer immediately before use.
Q5: Is this compound sensitive to pH?
Q6: Should I be concerned about the light sensitivity of this compound?
A6: There is no specific information available regarding the photosensitivity of this compound. However, as a general precautionary measure for organic small molecules, it is recommended to minimize exposure to direct light. Store solutions in amber vials or wrap containers in aluminum foil.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid (CAS 314291-83-3)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. The molecular weight of this compound is 465.44 g/mol .[2][3] To prepare 1 mL of a 10 mM stock solution, you will need 4.65 mg of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to the solid this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Dispense the stock solution into single-use aliquots in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizing Experimental Workflow and Signaling
To aid in experimental design and understanding the mechanism of action of this compound, the following diagrams illustrate a typical experimental workflow and the targeted signaling pathway.
References
Technical Support Center: Overcoming Resistance to SHP2 Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to SHP2 inhibitors, such as PHPS1, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective cell-permeable inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs) and is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[3][4]
Q2: My cancer cell line shows intrinsic resistance to a SHP2 inhibitor. What are the possible reasons?
Intrinsic resistance to SHP2 inhibitors can be attributed to several factors:
-
Genetic Context: The cell line may harbor mutations downstream of SHP2 in the MAPK pathway, such as in BRAF or MEK, rendering it independent of SHP2 signaling for proliferation.[5]
-
Dependence on Alternative Pathways: The cancer cells' growth and survival might be driven by signaling pathways other than the SHP2-RAS-MAPK axis.
-
Low SHP2 Dependence: Some tumor types may not be heavily reliant on SHP2 signaling for their growth and survival.
Q3: My cancer cell line initially responds to a SHP2 inhibitor but develops acquired resistance over time. What are the common mechanisms of acquired resistance?
Acquired resistance to SHP2 inhibitors is a significant challenge. Common mechanisms include:
-
Reactivation of the MAPK Pathway: Cancer cells can reactivate the MAPK pathway through various mechanisms, such as the upregulation of receptor tyrosine kinases (RTKs).
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways, like the PI3K/Akt pathway, to circumvent the effects of SHP2 inhibition.
-
Mutations in the SHP2 Allosteric Site: Mutations in the allosteric binding site of SHP2 can prevent the inhibitor from binding effectively, leading to resistance.
-
Loss of Tumor Suppressors: Deletion or inactivation of tumor suppressor genes like NF1, PTEN, and LZTR1 has been shown to confer resistance to SHP2 inhibitors.
Q4: What are the most promising therapeutic strategies to overcome resistance to SHP2 inhibitors?
Combination therapy is the most widely explored strategy to overcome resistance to SHP2 inhibitors. Promising combinations include:
-
SHP2 and MEK Inhibitors: This combination has shown synergistic effects in various cancer models, including those with KRAS mutations, by preventing adaptive resistance to MEK inhibitors.
-
SHP2 and RTK Inhibitors: Combining SHP2 inhibitors with RTK inhibitors (e.g., ALK inhibitors in neuroblastoma) can overcome resistance mediated by RTK reactivation.
-
SHP2 and Immune Checkpoint Inhibitors: SHP2 is involved in the PD-1 signaling pathway in T-cells. Combining SHP2 inhibitors with PD-1/PD-L1 blockade can enhance anti-tumor immunity.
-
SHP2 Inhibitors and Autophagy Inhibitors: In some contexts, such as NF1-associated malignant peripheral nerve sheath tumors, combining SHP2 inhibitors with autophagy inhibitors like hydroxychloroquine (B89500) has shown to be effective.
Troubleshooting Guides
Problem 1: No significant effect of the SHP2 inhibitor on cancer cell viability.
| Possible Cause | Troubleshooting Steps |
| Cell Line Intrinsic Resistance | 1. Genomic Profiling: Sequence the cancer cell line to identify mutations in genes downstream of SHP2 (e.g., BRAF, MEK1/2). 2. Pathway Dependency Assessment: Use inhibitors for other pathways (e.g., PI3K, AKT) to determine the primary signaling dependencies of your cell line. |
| Suboptimal Experimental Conditions | 1. Dose-Response and Time-Course: Perform a comprehensive dose-response experiment with a wide range of inhibitor concentrations and assess viability at multiple time points (e.g., 24, 48, 72 hours). 2. Compound Stability: Ensure the inhibitor is stored correctly and prepare fresh dilutions for each experiment. |
| Acquired Resistance | 1. Generate Resistant Clones: Culture cells in the continuous presence of the inhibitor to develop resistant clones for further analysis. 2. Investigate Bypass Pathways: Use Western blotting or phosphoproteomics to check for the activation of alternative survival pathways like PI3K/Akt. |
Problem 2: Rebound in ERK phosphorylation after initial suppression with a SHP2 inhibitor.
| Possible Cause | Troubleshooting Steps |
| Feedback Activation of RTKs | 1. Time-Course Western Blot: Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to observe the dynamics of p-ERK and look for a rebound. 2. RTK Array: Use an RTK array to identify which receptor tyrosine kinases are being upregulated. 3. Combination Therapy: Test the combination of your SHP2 inhibitor with an inhibitor of the identified upregulated RTK. |
| Development of Resistance | 1. Sequence SHP2: Sequence the PTPN11 gene in resistant cells to check for mutations in the allosteric binding site. 2. CRISPR Screen: Perform a genome-wide CRISPR/Cas9 knockout screen to identify genes that confer resistance when lost. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | Ki (μM) | Reference |
| SHP2 | 0.73 | |
| SHP1 | 10.7 | |
| PTP1B | 5.8 |
Table 2: In Vitro Efficacy of SHP2 Inhibitor Combinations
| Cancer Type | Cell Lines | Combination | Effect | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Multiple KRAS-mutant lines | SHP099 + AZD6244 (MEKi) | Synergistic inhibition of proliferation and colony formation | |
| Non-Small Cell Lung Cancer (NSCLC) | KRAS-mutant lines | SHP2i + MEKi | Synergistic anti-proliferative effect | |
| Neuroblastoma | ALK-mutant lines | TNO155 + Lorlatinib (ALKi) | Synergistic reduction in cell growth and signaling | |
| Triple-Negative Breast Cancer (TNBC) | Wild-type RAS lines | SHP099 + MEKi | Synergistic inhibition of cell proliferation |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/CCK-8)
Objective: To determine the effect of a SHP2 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
SHP2 inhibitor (e.g., this compound, SHP099)
-
Vehicle control (e.g., DMSO)
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Include wells with medium only for background control.
-
Incubation: Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the SHP2 inhibitor in complete growth medium. Add the desired concentrations of the inhibitor and vehicle control to the respective wells.
-
Incubation: Incubate for the desired duration (e.g., 72 hours).
-
MTS/CCK-8 Addition: Add 10-20 µL of MTS or CCK-8 reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other values.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
Objective: To assess the effect of a SHP2 inhibitor on the activation of the MAPK pathway by measuring the phosphorylation of ERK.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
SHP2 inhibitor
-
Vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the SHP2 inhibitor or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Use a loading control like GAPDH to ensure equal protein loading.
Visualizations
Caption: SHP2 signaling pathways and the point of inhibition by this compound.
Caption: Workflow for investigating resistance to SHP2 inhibitors.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 inhibitor this compound protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Long-Term Storage of PHPS1
For researchers, scientists, and drug development professionals utilizing PHPS1, a potent and selective Shp2 inhibitor, ensuring its long-term stability is paramount for reproducible and accurate experimental outcomes.[1][2][3][4] This guide provides best practices for storage, troubleshooting advice for common issues, and protocols for assessing the integrity of your this compound samples.
Frequently Asked Questions (FAQs) for Optimal Storage
Q1: How should I store newly received this compound powder?
A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] For shorter durations, storage at 4°C is acceptable for up to six months.[2] It is crucial to keep the vial tightly sealed to prevent moisture absorption.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] A stock solution of 10 mM in DMSO is commonly used.[2]
Q3: How should I store this compound stock solutions for the long term?
A3: For long-term storage, this compound stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C, where they can be stable for up to one year.[1] For shorter periods, storage at -20°C is viable for up to one month.[1][5]
Q4: Can I store this compound stock solutions at 4°C?
A4: It is not recommended to store this compound stock solutions at 4°C for extended periods.[6] If temporary storage at 4°C is necessary, it should be for no more than a few days.[6]
Summary of this compound Storage Conditions
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Powder | -20°C | Up to 3 years | Keep vial tightly sealed to prevent moisture. |
| 4°C | Up to 6 months | For shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for shorter-term use. |
Troubleshooting Guide
Q5: I see precipitates in my this compound stock solution after thawing. What should I do?
A5: Precipitates can form if the compound's solubility limit is exceeded or if the solvent has absorbed moisture. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If the precipitate persists, it may be necessary to centrifuge the solution and use the supernatant, though the concentration may be lower than intended. To avoid this, ensure you are using fresh, anhydrous DMSO for your stock solution.[1]
Q6: I suspect my stored this compound has lost its activity. How can I check this?
A6: The most definitive way to assess the activity of your this compound is through a functional assay. Since this compound inhibits Shp2-dependent signaling, you can measure its effect on a known downstream target.[1][3] A common method is to treat cells with your stored this compound and then stimulate a pathway that activates Shp2, such as with Hepatocyte Growth Factor (HGF), and measure the phosphorylation of Erk1/2 by Western blot. A loss of inhibition compared to a fresh stock would indicate degradation.
Q7: My freezer malfunctioned, and my this compound stock solution was exposed to a higher temperature for a short period. Is it still usable?
A7: Short periods at higher temperatures may not significantly affect the product's efficacy, but it is a concern.[5] The best course of action is to re-qualify the stock by performing a functional assay to confirm its inhibitory activity, as described in Q6.
Q8: How many times can I freeze-thaw my this compound aliquot?
A8: It is strongly recommended to avoid repeated freeze-thaw cycles.[1] Each cycle increases the risk of degradation and precipitation. Aliquoting the stock solution into single-use volumes upon initial preparation is the best practice to maintain the integrity of the compound.
Experimental Protocols
Protocol 1: Functional Assay for this compound Activity via Western Blot
This protocol is designed to assess the inhibitory activity of this compound on the Shp2-mediated phosphorylation of Erk1/2.
Materials:
-
Cell line responsive to HGF (e.g., MDCK cells)[1]
-
Cell culture medium and supplements
-
Hepatocyte Growth Factor (HGF)
-
This compound (stored and, ideally, a fresh batch for comparison)
-
Primary antibodies: anti-phospho-Erk1/2 (P-Erk1/2), anti-Erk1/2, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Pre-treat cells with your stored this compound at a working concentration (e.g., 20 µM) for 2 hours.[1] Include a vehicle control (DMSO) and a positive control (freshly prepared this compound).
-
Stimulate the cells with HGF (e.g., 1 unit/ml) for 15-30 minutes.[1]
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
Wash and detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities for P-Erk1/2 relative to total Erk1/2. A significant reduction in P-Erk1/2 in the presence of your stored this compound (comparable to fresh this compound) indicates retained activity.
Protocol 2: Assessment of this compound Chemical Integrity by HPLC
This protocol provides a general framework for assessing the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)
-
HPLC-grade formic acid or trifluoroacetic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., DMSO).
-
Prepare your stored this compound sample at the same concentration.
-
Set up an appropriate HPLC method. A gradient elution from a low to high concentration of organic solvent (e.g., acetonitrile in water with 0.1% formic acid) is a good starting point.
-
Set the UV detector to a wavelength where this compound has strong absorbance.
-
Inject the standard solution to determine the retention time of intact this compound.
-
Inject your stored this compound sample.
-
Analyze the chromatogram. The appearance of new peaks or a significant decrease in the area of the main this compound peak compared to the standard suggests degradation.
Visual Guides
Caption: Workflow for preparing and storing this compound.
Caption: Troubleshooting stored this compound solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound sodium salt | Protein Tyrosine Phosphatases | Tocris Bioscience [tocris.com]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Interpreting Unexpected Phenotypes After PHPS1 Treatment
Welcome to the technical support center for PHPS1, a potent and selective inhibitor of the protein tyrosine phosphatase Shp2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for experiments involving this compound. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to help interpret unexpected results and ensure the reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent, cell-permeable small molecule inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1][2] Its primary mechanism is to competitively bind to the active site of Shp2, preventing it from dephosphorylating its target substrates.[3][4] This inhibition primarily blocks downstream signaling through the Ras-MAPK (Erk1/2) pathway, which is crucial for cell proliferation, survival, and migration.
Q2: What are the expected on-target effects of this compound treatment? A2: The expected phenotypes following this compound treatment are linked to the inhibition of Shp2-dependent signaling. These include:
-
Biochemical Level: A dose-dependent decrease in the phosphorylation of Erk1/2, without affecting Akt or Stat3 phosphorylation.
-
Cellular Level: Inhibition of cell proliferation, particularly in tumor cell lines dependent on the Ras/Erk pathway. It also inhibits HGF/SF-induced epithelial cell scattering and branching morphogenesis.
Q3: Is this compound reported to have off-target effects or cytotoxicity? A3: Initial characterization studies reported this compound to be non-cytotoxic and specific for Shp2-dependent signaling, with no observed off-target effects against Shp2-independent pathways. However, like many small molecule inhibitors, off-target effects can be context-dependent and may appear at higher concentrations. One study on SHP2 allosteric inhibitors (a different class than this compound) noted an unexpected off-target effect on autophagy. It is crucial to empirically determine the optimal concentration and validate that the observed phenotype is due to on-target Shp2 inhibition in your specific experimental system.
Q4: My this compound powder won't dissolve. How should I prepare my stock solution? A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to first prepare a high-concentration stock solution (e.g., 10 mM) in high-purity DMSO. This stock can then be serially diluted into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts.
Troubleshooting Guides
This section addresses common issues researchers may encounter when using this compound.
Issue 1: No observable effect on cell proliferation or signaling.
-
Possible Cause 1: Sub-optimal Inhibitor Concentration.
-
Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment (e.g., from 1 µM to 30 µM) to determine the IC50 in your specific model.
-
-
Possible Cause 2: Insufficient Target Engagement.
-
Solution: Confirm that this compound is inhibiting its direct target in your cells. Use Western blotting to check for a decrease in the phosphorylation of Erk1/2 (a key downstream effector of Shp2) after a short treatment period (e.g., 1-6 hours). This serves as a crucial positive control for inhibitor activity.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The cell line you are using may not be dependent on the Shp2/Ras/Erk pathway for proliferation. Consider using a positive control cell line known to be sensitive to Shp2 inhibition (e.g., certain human tumor cell lines like HT-29).
-
-
Possible Cause 4: Degraded Inhibitor.
-
Solution: Ensure your this compound stock solution has been stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). If degradation is suspected, use a fresh vial of the compound.
-
Issue 2: Unexpected Cytotoxicity or Cell Death.
-
Possible Cause 1: Off-Target Effects at High Concentrations.
-
Solution: High concentrations of any small molecule can lead to off-target toxicity. Determine the lowest effective concentration that inhibits p-Erk without causing widespread cell death. If cytotoxicity persists even at low concentrations that show on-target activity, the effect may be on-target but cell-line specific.
-
-
Possible Cause 2: On-Target Toxicity in Highly Dependent Cells.
-
Solution: In some cancer cells, the Shp2 pathway is critical for survival. In these cases, potent inhibition of Shp2 could lead to apoptosis. To confirm this, you can perform experiments to rescue the phenotype by activating downstream components of the pathway or test the inhibitor in a non-dependent cell line to see if the toxicity is reduced.
-
-
Possible Cause 3: Solvent Toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments, including the "untreated" control, and is below the toxic threshold for your cells (typically <0.1% for sensitive assays).
-
Issue 3: Inconsistent or Irreproducible Results.
-
Possible Cause 1: Variability in Cell Culture.
-
Solution: Use cells with a consistent passage number and ensure uniform seeding density. Cellular responses can change as cells are passaged extensively or if they become over-confluent.
-
-
Possible Cause 2: Inconsistent Sample Preparation for Analysis.
-
Solution: For biochemical analyses like Western blotting, it is critical to use fresh lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Keep samples on ice at all times.
-
-
Possible Cause 3: Compound Instability in Media.
-
Solution: Some compounds are not stable in culture media for extended periods. For long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitor Specificity and Potency
| Target | Kᵢ (Inhibition Constant) | Relative Selectivity vs. Shp2 |
| Shp2 | 0.73 µM | 1x |
| Shp1 | 10.7 µM | ~15-fold higher Kᵢ |
| PTP1B | 5.8 µM | ~8-fold higher Kᵢ |
Data compiled from multiple sources.
Table 2: Effective Concentrations in Cellular Assays
| Assay Type | Cell Line Example | Effective Concentration | Observed Effect | Reference |
| Inhibition of Cell Proliferation | HT-29 (Colon Cancer) | 30 µM (6 days) | 74% reduction in cell number | |
| Inhibition of Cell Proliferation | Caki-1 (Kidney Cancer) | 30 µM (6 days) | 0% reduction in cell number | |
| Inhibition of Erk1/2 Phosphorylation | MDCK (Canine Kidney) | 5-20 µM (15 min - 6 hr) | Dose-dependent inhibition | |
| Inhibition of Cell Scattering | MDCK (Canine Kidney) | 5 µM | Complete inhibition | |
| Cytotoxicity | VSMCs (Smooth Muscle) | 10 µM (30 min) | Not toxic |
Experimental Protocols
Protocol 1: Western Blot for p-Erk1/2 Inhibition
This protocol is designed to verify the on-target activity of this compound by measuring the phosphorylation status of Erk1/2.
-
Cell Culture and Treatment:
-
Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours if assessing ligand-stimulated phosphorylation.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate cells with an appropriate growth factor (e.g., HGF, EGF) for 15-30 minutes, if applicable.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (load 20-30 µg per lane), add Laemmli sample buffer, and boil at 95°C for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Do not use milk for blocking when probing for phospho-proteins, as it contains casein which can cause high background.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-Erk1/2 (Thr202/Tyr204).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Re-probing:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total Erk1/2 and a loading control (e.g., GAPDH, β-actin) to confirm equal loading.
-
Protocol 2: Cell Viability (MTT/MTS) Assay
This protocol measures cell metabolic activity as an indicator of cell viability after this compound treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media and add the media containing different concentrations of this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
MTT/MTS Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals form.
-
For MTS: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
-
Signal Measurement:
-
For MTT: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently.
-
For MTS: The formazan product is soluble, so no solubilization step is needed.
-
Read the absorbance on a microplate reader (e.g., at 570 nm for MTT, 490 nm for MTS).
-
Visualizations
Caption: The ShP2-dependent Ras/Erk signaling pathway inhibited by this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
optimizing incubation time for PHPS1 experiments
Welcome to the technical support center for optimizing experiments using PHPS1, a potent and selective SHP2 phosphatase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Phenylhydrazonopyrazolone sulfonate 1) is a potent, cell-permeable, and selective small-molecule inhibitor of the protein tyrosine phosphatase SHP2 (PTPN11).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that positively regulates the RAS/MAPK signaling cascade downstream of various receptor tyrosine kinases (RTKs).[4][5] By binding to the catalytic site of SHP2, this compound prevents the dephosphorylation of SHP2 substrates, thereby inhibiting the activation of downstream signaling pathways, most notably the ERK1/2 MAP kinases.
Q2: What is the primary downstream signaling pathway affected by this compound?
A2: The primary pathway affected by this compound is the RAS-MAPK (also known as the ERK) pathway. SHP2 is a critical node that relays signals from growth factor receptors to RAS. Inhibition of SHP2 by this compound leads to a decrease in the phosphorylation of downstream kinases MEK and ERK1/2. In many cellular contexts, this compound does not significantly impact other pathways like PI3K/Akt or STAT3.
// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_Sos [label="Grb2-SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; SHP2 [label="SHP2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK\n(p44/42 MAPK)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> Grb2_Sos [color="#5F6368"]; RTK -> SHP2 [label=" Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; SHP2 -> RAS [label=" Promotes\n Activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Grb2_Sos -> RAS [color="#5F6368"]; RAS -> RAF -> MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; this compound -> SHP2 [arrowhead=tee, label=" Inhibits", fontsize=8, fontcolor="#EA4335", color="#EA4335", penwidth=2.0];
// Invisible edges for alignment {rank=same; Grb2_Sos; SHP2;} } .dot Caption: this compound inhibits SHP2, blocking the activation of the downstream RAS-MAPK pathway.
Q3: What is a recommended starting incubation time for a this compound experiment?
A3: The optimal incubation time is highly dependent on the experimental endpoint.
-
For Signaling Studies (e.g., p-ERK inhibition): Short incubation times are often sufficient. A time-course experiment ranging from 15 minutes to 4 hours is a good starting point to capture the dynamics of pathway inhibition.
-
For Cell Proliferation or Viability Assays: These endpoints require longer incubation periods to manifest. Start with a time course of 24, 48, and 72 hours . Some studies have reported treatments lasting up to 6 days for significant anti-proliferative effects.
Q4: How do I choose the right concentration of this compound?
A4: The effective concentration is cell-line dependent.
-
Signaling Studies: Concentrations between 5 µM and 20 µM are commonly used to observe robust inhibition of ERK phosphorylation.
-
Proliferation Assays: Higher concentrations, often around 30 µM , may be necessary for long-term assays.
-
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Problem: I am not observing the expected inhibition of downstream signaling (e.g., p-ERK levels are unchanged after this compound treatment).
This is a common issue that can be resolved by systematically checking several factors.
// Nodes Start [label="Start:\nNo p-ERK Inhibition\nObserved", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTime [label="Is incubation time\nsufficient for signaling\n(e.g., 1-4 hours)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckConc [label="Is concentration\nwithin effective range\n(e.g., 5-30 µM)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPathway [label="Is your cell line\ndependent on SHP2?\n(Check for downstream mutations\nlike BRAF/MEK)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckStim [label="Was the pathway\nactivated (e.g., with a\ngrowth factor) before\ninhibitor treatment?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
ActionTime [label="Action:\nPerform a time-course\n(15 min, 1h, 4h, 8h)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionConc [label="Action:\nPerform a dose-response\n(1 µM to 50 µM)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ActionPathway [label="Result:\nCell line may be\nintrinsically resistant.\nConsider alternative models.", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ActionStim [label="Action:\nEnsure robust pathway\nstimulation before assessing\ninhibition.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Solved", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckStim; CheckStim -> ActionStim [label="No"]; CheckStim -> CheckTime [label="Yes"]; ActionStim -> Success; CheckTime -> ActionTime [label="No"]; CheckTime -> CheckConc [label="Yes"]; ActionTime -> Success; CheckConc -> ActionConc [label="No"]; CheckConc -> CheckPathway [label="Yes"]; ActionConc -> Success; CheckPathway -> ActionPathway [label="No"]; CheckPathway -> Success [label="Yes"]; } .dot Caption: Troubleshooting logic for addressing a lack of this compound effect on p-ERK.
-
Possible Cause 1: Suboptimal Incubation Time. For signaling events, the effect can be rapid and transient. An incubation that is too short or too long might miss the optimal window of inhibition.
-
Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and harvest cell lysates at multiple time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to identify the peak inhibitory effect.
-
-
Possible Cause 2: Suboptimal Concentration. The IC50 of this compound can vary between cell lines. Your concentration may be too low to achieve effective target engagement.
-
Solution: Perform a dose-response experiment. Treat cells for a fixed, optimal time with a range of this compound concentrations (e.g., 1 µM to 50 µM) to determine the effective concentration in your model system.
-
-
Possible Cause 3: Cell Line Resistance. The growth and survival of your cell line may not be dependent on the SHP2-MAPK axis. Cell lines with activating mutations downstream of SHP2 (e.g., in BRAF or MEK) will be resistant to SHP2 inhibition.
-
Solution: Verify the genetic background of your cell line. Confirm that the MAPK pathway is activated by a mechanism upstream of SHP2 that you can inhibit.
-
-
Possible Cause 4: Low Basal Pathway Activity. If the RAS-MAPK pathway has very low activity in your cells under basal (e.g., serum-starved) conditions, it is difficult to measure a decrease in signal.
-
Solution: Stimulate the pathway with an appropriate growth factor (e.g., EGF, HGF) for a short period (5-15 minutes) before or during this compound treatment to create a robust signal that can be inhibited.
-
Problem: I am observing high levels of cell death or toxicity.
-
Possible Cause: Concentration is too high or incubation is too long. While this compound is selective, high concentrations or prolonged exposure can lead to off-target effects or cellular stress.
-
Solution: Reduce the concentration of this compound used. If the toxicity is observed in a long-term assay, try reducing the incubation time or using a lower, continuous dose.
-
Experimental Protocol: Time-Course Analysis of p-ERK Inhibition by Western Blot
This protocol describes how to determine the optimal this compound incubation time for inhibiting growth factor-induced ERK phosphorylation.
// Nodes Seed [label="1. Seed Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Starve [label="2. Serum Starve Cells\n(16-24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="3. Treat with this compound\n(e.g., 10 µM) for\nvarying times\n(0, 15, 30, 60, 120 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulate [label="4. Stimulate with Growth Factor\n(e.g., EGF 50 ng/mL)\nfor 10 minutes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lyse [label="5. Lyse Cells\n(Buffer with Phosphatase\n& Protease Inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="6. Protein Quantification\n(BCA Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; WB [label="7. Western Blot\n(p-ERK, Total ERK, Loading Control)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="8. Densitometry Analysis\n(p-ERK / Total ERK Ratio)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Seed -> Starve; Starve -> Treat; Treat -> Stimulate; Stimulate -> Lyse; Lyse -> Quantify; Quantify -> WB; WB -> Analyze; } .dot Caption: Experimental workflow for a time-course analysis of this compound efficacy.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5%) or serum-free medium and incubate for 16-24 hours. This reduces basal signaling activity.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) for different durations. For a time course of 0, 15, 30, 60, and 120 minutes, you will need to stagger the addition of the inhibitor.
-
Stimulation: After the respective this compound incubation period, stimulate all wells (except for the unstimulated control) with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors . Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Processing: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as its phosphoprotein content can increase background.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Visualize using an ECL reagent.
-
Crucially, strip the membrane and re-probe with an antibody for Total ERK to normalize the p-ERK signal.
-
Data Presentation
The results from the time-course experiment can be quantified and summarized. Densitometry is used to measure the band intensity for p-ERK and Total ERK, and the ratio indicates the level of inhibition.
Table 1: Example Data for this compound Time-Course Experiment
| This compound Incubation Time (minutes) | p-ERK / Total ERK Ratio (Normalized to Stimulated Control) | % Inhibition |
| 0 (Unstimulated) | 0.05 | 95% |
| 0 (Stimulated Control) | 1.00 | 0% |
| 15 | 0.85 | 15% |
| 30 | 0.45 | 55% |
| 60 | 0.20 | 80% |
| 120 | 0.22 | 78% |
| 240 | 0.40 | 60% |
Note: This is example data. Results will vary based on the cell line, inhibitor concentration, and experimental conditions.
Based on this example data, an incubation time of 60 minutes would be considered optimal as it provides the maximal inhibition of ERK phosphorylation.
References
- 1. SHP2 inhibitor this compound protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
Validation & Comparative
Validating PHPS1 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor like PHPS1 engages its intended target, the protein tyrosine phosphatase Shp2, within a cellular context is a critical step in drug discovery. This guide provides an objective comparison of key methodologies for validating this compound target engagement, supported by experimental data and detailed protocols.
At a Glance: Comparison of Target Engagement Assays
The selection of a target engagement assay depends on various factors, including the desired endpoint (direct binding vs. downstream functional effects), required throughput, and available resources. The following table summarizes the primary methods for validating this compound engagement with its target, Shp2.
| Feature | Cellular Thermal Shift Assay (CETSA) | Biochemical Inhibition Assay | Western Blotting for Downstream Signaling | Cell Proliferation Assay |
| Principle | Ligand binding alters the thermal stability of the target protein. | Measures the direct inhibition of purified enzyme activity by the compound. | Detects changes in the phosphorylation state of downstream substrates. | Assesses the functional outcome of target inhibition on cell growth. |
| Primary Readout | Change in protein melting temperature (Tm) or isothermal dose-response. | IC50 or Ki values. | Changes in phospho-protein levels. | GI50 or percentage of growth inhibition. |
| Environment | Intact cells, cell lysates, or tissues. | In vitro (purified components). | Intact cells. | Intact cells. |
| Throughput | Low to high, depending on the detection method. | High. | Low to medium. | High. |
| Key Advantage | Directly demonstrates target binding in a cellular environment. | Provides direct measure of inhibitor potency against the enzyme. | Confirms functional impact on the signaling pathway. | Measures the ultimate desired biological effect. |
| Key Limitation | Does not directly measure enzymatic inhibition. | Lacks cellular context (e.g., membrane permeability). | Indirect measure of target engagement. | Can be influenced by off-target effects. |
This compound: A Selective Shp2 Inhibitor
This compound is a potent and selective inhibitor of Shp2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the Ras-MAPK pathway.[1][2][3] Validating that this compound effectively engages Shp2 in cells is essential for interpreting its biological effects.
Biochemical Selectivity of this compound
Biochemical assays are fundamental in establishing the potency and selectivity of an inhibitor against its intended target and related proteins.[4][5] The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity.
| Target | Ki (μM) |
| Shp2 | 0.73 |
| Shp2-R362K | 5.8 |
| Shp1 | 10.7 |
| PTP1B | 5.8 |
| PTP1B-Q | 0.47 |
Key Experimental Methodologies for Validating this compound Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target engagement in intact cells. The principle is based on the ligand-induced stabilization of the target protein, which alters its thermal denaturation profile.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thawing or using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of Shp2 using a specific detection method like Western blotting or an enzyme complementation assay.
Western Blotting for Downstream Signaling
This method indirectly assesses target engagement by measuring the phosphorylation status of downstream substrates of Shp2, such as Erk1/2 in the MAPK pathway. Inhibition of Shp2 by this compound is expected to lead to a decrease in the dephosphorylation of its substrates, or a decrease in the phosphorylation of downstream kinases like Erk1/2, depending on the specific signaling context.
Shp2 Signaling Pathway
Caption: Simplified Shp2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blotting
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified duration. Stimulate the cells with a growth factor (e.g., HGF/SF) to activate the Shp2 signaling pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the phospho-protein of interest (e.g., phospho-Erk1/2) and total protein as a loading control.
-
Detection: Incubate with a secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Cell Proliferation Assay
This assay measures the functional consequence of Shp2 inhibition by this compound on cell growth. A reduction in cell proliferation upon treatment with this compound can indicate successful target engagement and downstream pathway inhibition.
Experimental Protocol: Crystal Violet Assay
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a dose range of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 6 days).
-
Fixation and Staining: Fix the cells and stain them with crystal violet solution.
-
Quantification: Solubilize the dye and measure the absorbance at a specific wavelength to determine the relative cell number.
Conclusion
Validating the target engagement of this compound in a cellular context is crucial for its development as a chemical probe or therapeutic agent. The methods described in this guide offer complementary approaches to confirming the interaction of this compound with its target, Shp2. The Cellular Thermal Shift Assay provides direct evidence of target binding in cells, while Western blotting for downstream signaling and cell proliferation assays confirm the functional consequences of this engagement. A combination of these methods will provide the most comprehensive and robust validation of this compound target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SHP2 Inhibitors: PHPS1 vs. The Field
For Researchers, Scientists, and Drug Development Professionals
The non-receptor protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. Its role in activating the RAS-ERK, PI3K-AKT, and other pro-survival pathways has spurred the development of numerous small molecule inhibitors. This guide provides an objective comparison of PHPS1, an early catalytic site inhibitor, with other prominent SHP2 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of SHP2 Inhibitors
The landscape of SHP2 inhibitors includes both catalytic site inhibitors and allosteric modulators. The following tables summarize the key quantitative data for this compound and a selection of other well-characterized SHP2 inhibitors.
Biochemical Potency and Selectivity
This table highlights the in vitro inhibitory activity of various compounds against the SHP2 enzyme and their selectivity over other phosphatases.
| Inhibitor | Type | Target | IC50 (nM) | Ki (μM) | Selectivity Notes |
| This compound | Catalytic | SHP2 | - | 0.73[1] | 8-fold vs PTP1B, 15-fold vs SHP1[1] |
| NSC-87877 | Catalytic | SHP2 | 318[2][3] | - | Poor selectivity vs SHP1 (IC50 = 355 nM)[2][3] |
| SHP099 | Allosteric | SHP2 (WT) | 71[4] | - | Highly selective over other PTPs[5][6] |
| TNO155 | Allosteric | SHP2 (WT) | 11 | - | Selective, potent, and orally bioavailable[7] |
| RMC-4630 | Allosteric | SHP2 | - | - | Orally active and selective[8][9] |
| JAB-3068 | Allosteric | SHP2 | 25.8[10] | - | Orally bioavailable[11] |
Cellular Potency
This table showcases the efficacy of the inhibitors in a cellular context, often measured by their ability to inhibit cell proliferation in cancer cell lines.
| Inhibitor | Cell Line | Assay | IC50 (μM) |
| This compound | HT-29 | Cell Proliferation | ~30 (for 74% reduction in cell number) |
| NSC-87877 | MDA-MB-468 | Cell Viability/Proliferation | Significantly reduces |
| SHP099 | KYSE-520 | p-ERK Inhibition | ~0.25[4] |
| TNO155 | ALK-mutant Neuroblastoma | Cell Viability | More sensitive than ALK-wt cells[12] |
| JAB-3068 | KYSE-520 | Cell Proliferation | 2.17[10] |
Key Experimental Methodologies
To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key experiments are provided below.
SHP2 Biochemical Assay (DiFMUP-based)
This assay quantifies the enzymatic activity of SHP2 and the inhibitory potential of compounds.
-
Reagent Preparation :
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 100 mM NaCl, and 5 mM DTT.
-
Enzyme Solution: Recombinant human SHP2 protein diluted in assay buffer to the desired concentration (e.g., 0.5 nM).
-
Substrate Solution: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) diluted in assay buffer to a concentration equal to its Km for SHP2.
-
Inhibitor Solutions: Serially dilute test compounds in DMSO, then further dilute in assay buffer.
-
-
Assay Procedure :
-
Add 2.5 µL of inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the substrate solution to each well.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every minute for 30 minutes using a plate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Workflow for SHP2 Biochemical Inhibition Assay.
Cell Proliferation Assay (MTT-based)
This assay assesses the effect of SHP2 inhibitors on the metabolic activity and proliferation of cancer cells.
-
Cell Culture and Plating :
-
Culture cancer cells (e.g., HT-29) in appropriate medium supplemented with 10% FBS.
-
Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the existing medium with 100 µL of medium containing the test compounds or vehicle (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
-
Data Analysis :
-
Subtract the background absorbance (wells with no cells) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Workflow for MTT-based Cell Proliferation Assay.
Western Blotting for Phosphorylated ERK (p-ERK)
This technique is used to measure the inhibition of SHP2-mediated signaling by assessing the phosphorylation status of its downstream effector, ERK.
-
Cell Lysis and Protein Quantification :
-
Treat cells with SHP2 inhibitors for the desired time, then stimulate with a growth factor (e.g., EGF) to activate the pathway.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Immunoblotting :
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
-
Workflow for Western Blotting of Phosphorylated ERK.
SHP2 Signaling Pathway
SHP2 is a critical phosphatase that positively regulates multiple signaling cascades initiated by receptor tyrosine kinases (RTKs). Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment relieves the auto-inhibition of SHP2, allowing it to dephosphorylate and activate downstream signaling molecules, most notably those in the RAS-ERK pathway. SHP2 is also implicated in the regulation of the PI3K-AKT and JAK-STAT pathways.
SHP2 Signaling Pathway and Point of Inhibition.
Discussion and Conclusion
This compound, as one of the early-generation catalytic site inhibitors of SHP2, played a crucial role in validating SHP2 as a druggable target. It demonstrates modest potency and selectivity for SHP2 over closely related phosphatases like SHP1 and PTP1B. However, the field has rapidly evolved with the discovery of highly potent and selective allosteric inhibitors such as SHP099, TNO155, and RMC-4630.
Catalytic vs. Allosteric Inhibition: this compound and NSC-87877 are competitive inhibitors that bind to the active site of SHP2. A major challenge for this class of inhibitors is achieving high selectivity due to the conserved nature of the catalytic sites among phosphatases. In contrast, allosteric inhibitors bind to a unique pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an inactive conformation. This mechanism of action generally leads to superior selectivity and potency.
Clinical Development: While this compound has been a valuable research tool, the allosteric inhibitors have shown greater promise for clinical development. Several allosteric inhibitors, including TNO155 and RMC-4630, are currently in clinical trials for various solid tumors.
References
- 1. This compound | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sellerslab.org [sellerslab.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
- 12. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
A Head-to-Head Showdown: Unpacking the Efficacy and Specificity of SHP2 Inhibitors PHPS1 and SHP099
For researchers, scientists, and drug development professionals, the protein tyrosine phosphatase SHP2 has emerged as a critical target in oncology and other diseases. Two small molecule inhibitors, PHPS1 and SHP099, have been instrumental in dissecting SHP2's role and hold therapeutic promise. This guide provides an objective comparison of their efficacy and specificity, supported by experimental data and detailed methodologies, to aid in the selection and application of these valuable research tools.
At the heart of their differences lies their distinct mechanisms of action. This compound is a competitive inhibitor that targets the catalytic site of SHP2, directly blocking its phosphatase activity. In contrast, SHP099 is a pioneering allosteric inhibitor that binds to a tunnel-like pocket at the interface of SHP2's domains, stabilizing it in a closed, auto-inhibited conformation. This fundamental difference in their interaction with the SHP2 protein underpins their varying efficacy and specificity profiles.
Quantitative Comparison of Inhibitor Performance
To facilitate a clear comparison of this compound and SHP099, the following tables summarize key quantitative data on their efficacy and specificity from published preclinical studies. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Inhibitor | Target | IC50 / Kᵢ (µM) | Assay Type | Reference |
| This compound | Shp2 | Kᵢ: 0.73 | In vitro phosphatase assay | [1] |
| Shp1 | Kᵢ: 10.7 | In vitro phosphatase assay | [1] | |
| PTP1B | Kᵢ: 5.8 | In vitro phosphatase assay | [1] | |
| SHP099 | SHP2 (wild-type) | IC50: 0.071 | In vitro phosphatase assay | [2][3] |
| SHP1 | No activity | In vitro phosphatase assay | ||
| SHP2 (E76K mutant) | IC50: >10 | In vitro phosphatase assay | ||
| SHP2 (E69K mutant) | IC50: 0.416 | In vitro phosphatase assay | ||
| SHP2 (D61Y mutant) | IC50: 1.241 | In vitro phosphatase assay | ||
| SHP2 (A72V mutant) | IC50: 1.968 | In vitro phosphatase assay |
Table 1: In Vitro Efficacy and Specificity. This table presents the half-maximal inhibitory concentration (IC50) or inhibition constant (Kᵢ) of this compound and SHP099 against SHP2 and other related phosphatases. Lower values indicate higher potency.
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| This compound | Various human tumor cells | Inhibition of anchorage-independent growth | Not specified | |
| MDCK | Inhibition of HGF/SF-induced Erk1/2 phosphorylation | 5-20 µM | ||
| SHP099 | KYSE520 (esophageal cancer) | Inhibition of p-ERK | IC50: ~0.25 µM | |
| MV4-11 (leukemia) | Inhibition of cell growth | IC50: 0.32 µM | ||
| TF-1 (erythroleukemia) | Inhibition of cell growth | IC50: 1.73 µM |
Table 2: Cellular Activity. This table highlights the effects of this compound and SHP099 on downstream signaling and cell proliferation in various cancer cell lines.
Delving into the Mechanisms: Signaling Pathways and Experimental Workflows
The inhibitory action of both this compound and SHP099 converges on the RAS-ERK signaling pathway, a critical cascade for cell proliferation and survival. The following diagrams illustrate this pathway and the experimental workflows used to assess inhibitor activity.
Caption: SHP2's role in the RAS-ERK signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for evaluating SHP2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are foundational protocols for key experiments cited in the comparison of this compound and SHP099.
In Vitro SHP2 Phosphatase Activity Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of purified SHP2.
Materials:
-
Purified recombinant human SHP2 protein
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a specific phosphotyrosine-containing peptide)
-
This compound and SHP099 dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the phosphopeptide substrate.
-
Add varying concentrations of the inhibitor (this compound or SHP099) or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding the purified SHP2 enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the amount of dephosphorylated product using a microplate reader (e.g., absorbance at 405 nm for pNPP).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 or Kᵢ value by fitting the data to a dose-response curve.
Western Blot Analysis of ERK Phosphorylation
This method assesses the impact of SHP2 inhibitors on the downstream RAS-ERK signaling pathway by measuring the phosphorylation status of ERK.
Materials:
-
Cancer cell line of interest (e.g., KYSE520, MV4-11)
-
Cell culture medium and supplements
-
This compound and SHP099
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, SHP099, or DMSO for a specified duration (e.g., 2-24 hours).
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to serve as a loading control.
-
Quantify the band intensities to determine the relative levels of p-ERK.
Cell Proliferation Assay
This assay evaluates the effect of SHP2 inhibitors on the growth and viability of cancer cells.
Materials:
-
Cancer cell line
-
Cell culture medium
-
This compound and SHP099
-
Reagents for a proliferation assay (e.g., MTT, CellTiter-Glo)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed a known number of cells into each well of a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound, SHP099, or DMSO.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add the proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate as required for the specific assay.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Conclusion: Choosing the Right Tool for the Job
Both this compound and SHP099 have proven to be invaluable tools for probing the function of SHP2. The choice between them will largely depend on the specific research question.
This compound , as a catalytic inhibitor, is a classic tool for directly assessing the consequences of blocking SHP2's enzymatic activity. Its well-characterized specificity against closely related phosphatases makes it a reliable choice for initial studies.
SHP099 , with its novel allosteric mechanism, represents a more modern approach to SHP2 inhibition and has demonstrated high potency and excellent selectivity. Its oral bioavailability has also made it a key compound in preclinical in vivo studies. The differential sensitivity of various SHP2 mutants to SHP099 provides a unique opportunity to study the role of specific SHP2 mutations in disease.
Ultimately, a comprehensive understanding of SHP2's role may be best achieved by employing both inhibitors in parallel. This dual approach can help to validate findings and provide a more nuanced picture of the biological consequences of SHP2 inhibition through distinct mechanisms. This guide provides the foundational information for researchers to make informed decisions in their pursuit of understanding and targeting the multifaceted role of SHP2.
References
A Comparative Guide to Genetic and Pharmacological Inhibition of SHP2
An objective analysis of SHP2 knockdown versus the chemical inhibitor PHPS1 for researchers, scientists, and drug development professionals.
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in drug discovery, particularly in oncology.[1][2] It plays a pivotal role in mediating signal transduction downstream of receptor tyrosine kinases (RTKs), primarily through the RAS/ERK mitogen-activated protein kinase (MAPK) cascade.[1][3] Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders known as RASopathies.[4] Consequently, robust methods for validating the therapeutic hypothesis of SHP2 inhibition are essential. This guide provides a comprehensive comparison of two key approaches: genetic validation through siRNA-mediated knockdown and pharmacological inhibition using the specific inhibitor this compound.
Mechanism of Action: Genetic vs. Pharmacological Inhibition
Genetic and pharmacological approaches to SHP2 inhibition, while both aiming to reduce SHP2 activity, operate through distinct mechanisms.
-
Genetic Inhibition (siRNA): Small interfering RNA (siRNA) targets SHP2 messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the SHP2 protein.[5] This leads to a reduction in the total cellular pool of SHP2. The effectiveness of this approach is dependent on transfection efficiency and the stability of the SHP2 protein.
-
Pharmacological Inhibition (this compound): Phenylhydrazonopyrazolone sulfonate (this compound) is a potent, cell-permeable, small-molecule inhibitor that directly targets the catalytic activity of the SHP2 protein.[1][6] It binds to the active site of SHP2, preventing it from dephosphorylating its substrates.[1] This approach inhibits the function of existing SHP2 protein without necessarily reducing its cellular concentration.
Diagram of SHP2 Inhibition Mechanisms
Caption: Mechanisms of SHP2 inhibition.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies to facilitate a comparison between SHP2 knockdown and this compound inhibition.
Table 1: Comparison of Efficacy and Specificity
| Parameter | Genetic Inhibition (SHP2 siRNA) | Pharmacological Inhibition (this compound) | References |
| Target | SHP2 mRNA | SHP2 protein catalytic site | [1][5] |
| Mechanism | Post-transcriptional gene silencing | Competitive enzyme inhibition | [1][5] |
| Specificity | High for SHP2 mRNA sequence | Selective for SHP2 over SHP1 and PTP1B | [1][6] |
| Ki for SHP2 | Not Applicable | 0.73 µM | [3] |
| Typical Protein Reduction | 70-90% | Not applicable (inhibits activity) | [7] |
Table 2: Effects on Downstream Signaling and Cellular Phenotypes
| Endpoint | Genetic Inhibition (SHP2 siRNA) | Pharmacological Inhibition (this compound) | Cell Line(s) | References |
| p-ERK Levels | Decreased | Decreased | MDCK, MPNST cells | [1][6] |
| Cell Viability (IC50) | Not typically measured | 10-50 µM (varies by cell line) | HTB-26, PC-3, HepG2 | [8] |
| Cell Scattering (HGF-induced) | Inhibited | Inhibited | MDCK | [1] |
| Branching Morphogenesis (HGF-induced) | Inhibited | Inhibited | MDCK | [1] |
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
SHP2 is a critical positive regulator of the RAS/ERK pathway. Upon stimulation by growth factors (e.g., HGF, EGF), receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for adaptor proteins like GAB1. SHP2 is recruited to these sites and, once activated, dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK).
Caption: SHP2 signaling pathway and points of inhibition.
Experimental Workflow: Genetic vs. Pharmacological Inhibition
The workflows for assessing the effects of SHP2 inhibition via siRNA and this compound share common downstream analyses but differ in the initial treatment steps.
Caption: Experimental workflows.
Experimental Protocols
1. SHP2 Knockdown using siRNA
This protocol is a general guideline and should be optimized for specific cell lines and siRNA reagents.
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Use antibiotic-free growth medium supplemented with fetal bovine serum (FBS).
-
-
Transfection (Example using a lipid-based reagent):
-
Solution A: In a sterile tube, dilute 2-8 µL of SHP2 siRNA duplex (e.g., 20-80 pmols) into 100 µL of serum-free medium.
-
Solution B: In a separate sterile tube, dilute 2-8 µL of a suitable transfection reagent into 100 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
Wash the cells once with 2 mL of serum-free medium.
-
Add 0.8 mL of serum-free medium to the siRNA-transfection reagent complex, mix gently, and overlay the mixture onto the washed cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Add 1 mL of growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Incubate for an additional 24-72 hours before proceeding to downstream analysis.
-
-
Controls:
-
Negative Control: A non-targeting siRNA (scrambled sequence).
-
Positive Control: A validated siRNA known to effectively knock down a housekeeping gene.
-
Untransfected Control: Cells not exposed to siRNA or transfection reagent.
-
2. This compound Treatment
This protocol provides a general framework for treating cultured cells with this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere and grow overnight.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1-50 µM).
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Incubate the cells for the desired duration (e.g., 1, 6, 12, 24, or 48 hours) at 37°C in a CO2 incubator.
-
After incubation, harvest the cells for downstream analysis.
-
Conclusion
Both genetic knockdown and pharmacological inhibition are valuable tools for validating the role of SHP2 in cellular processes.
-
Genetic inhibition via siRNA offers high specificity for the target mRNA and is a gold standard for target validation. However, the efficiency of knockdown can vary, and off-target effects of the siRNA sequence should be considered.
-
Pharmacological inhibition with this compound provides a more direct and acute way to inhibit SHP2's enzymatic function, mimicking the action of a therapeutic drug.[1] this compound is a selective inhibitor, but at higher concentrations, the potential for off-target effects on other phosphatases should be considered.[3]
The choice between these two methods will depend on the specific experimental question. For validating SHP2 as a therapeutic target, genetic approaches provide strong evidence. For exploring the acute effects of SHP2 inhibition and for studies more closely mimicking a therapeutic intervention, pharmacological inhibitors like this compound are indispensable. Ideally, a combination of both approaches provides the most robust validation of SHP2's role in a given biological context.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Excitatory neuron-specific SHP2-ERK signaling network regulates synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 inhibitor this compound protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Active-Site and Allosteric SHP2 Inhibitors: A Guide for Researchers
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node that plays a pivotal role in multiple cellular processes, including proliferation, differentiation, and survival.[1] It functions downstream of various receptor tyrosine kinases (RTKs) to regulate the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling pathways.[2][3] Gain-of-function mutations in SHP2 are linked to developmental disorders and various cancers, establishing it as a compelling therapeutic target for oncology.[3][4]
The development of small molecule SHP2 inhibitors has primarily followed two distinct strategies: targeting the catalytic active site (orthosteric inhibition) and targeting an allosteric pocket to lock the enzyme in an inactive state. This guide provides a comparative analysis of PHPS1, an active-site directed inhibitor, and the newer class of allosteric inhibitors, represented by key molecules such as SHP099, TNO155, and RMC-4550.
Mechanism of Action: Active-Site vs. Allosteric Inhibition
SHP2 activity is regulated by an autoinhibitory mechanism where its N-terminal SH2 domain blocks the catalytic protein tyrosine phosphatase (PTP) domain.[5] Disruption of this interaction, typically by binding of the SH2 domains to phosphotyrosine motifs on upstream proteins, leads to a conformational change that activates the enzyme.[5]
This compound (Active-Site Inhibition): Phenylhydrazonopyrazolone sulfonate 1 (this compound) is a cell-permeable inhibitor that directly targets the catalytic PTP domain of SHP2.[2][6] It competes with substrate binding at the active site to prevent dephosphorylation. However, developing inhibitors against the highly conserved and positively charged active site of PTPs has been challenging, often leading to issues with selectivity against other phosphatases (like SHP1 and PTP1B) and poor bioavailability.[2]
Allosteric Inhibitors (SHP099, TNO155, RMC-4550): This newer class of inhibitors binds to a unique allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.[2] By binding to this site, they act as "molecular glue," stabilizing the auto-inhibited, closed conformation of SHP2.[7][8] This mechanism prevents the activation of SHP2 and offers significantly higher selectivity and more favorable drug-like properties compared to active-site inhibitors.[1][2]
Comparative Performance Data
The following tables summarize quantitative data for this compound and representative allosteric SHP2 inhibitors from preclinical studies.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Type | Target IC50 / Kᵢ (nM) | Selectivity vs. SHP1 | Selectivity vs. PTP1B |
| This compound | Active-Site | 730 (Kᵢ)[9] | ~15-fold[10] | ~8-fold[10] |
| SHP099 | Allosteric | 71 (IC₅₀)[2] | >1000-fold[11] | >1000-fold[11] |
| TNO155 | Allosteric | 11 (IC₅₀) | High | High |
| RMC-4550 | Allosteric | 0.58 - 1.6 (IC₅₀)[12] | High | High |
Table 2: Cellular Activity (p-ERK Inhibition)
| Inhibitor | Cell Line | EC₅₀ / Activity | Reference |
| This compound | MDCK | Dose-dependent inhibition (5-20 µM) | [9][13] |
| SHP099 | KYSE-520 | IC₅₀ required unbound plasma conc. > cellular IC₅₀ | [7] |
| TNO155 | Various | Potent p-ERK inhibition in RTK-driven models | [14] |
| RMC-4550 | Calu-1 | 7 nM | [15] |
| PC9 | 31-39 nM | [15] | |
| HEK293 | 49.2 nM | [15] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Model | Dosing | Efficacy | Reference |
| This compound | Ldlr-/- mice (Atherosclerosis model) | 10 mg/kg/day (i.p.) | Reduced lesion area | [6] |
| SHP099 | KYSE-520 (Esophageal) | 75 mg/kg (p.o., qd) | Dose-dependent tumor growth inhibition | [7][16] |
| B16F10 (Melanoma) | 100 mg/kg (p.o., qd) | Reduced tumor growth | [17] | |
| TNO155 | HT-29 (Colorectal) | N/A | Enhanced efficacy of BRAF/MEK inhibitors | [14] |
| ALK-mutant Neuroblastoma | N/A | Delayed tumor growth in combination with Lorlatinib | [18] | |
| RMC-4550 | KYSE-520 (Esophageal) | N/A | Dose-dependent tumor growth inhibition | [15] |
| PDAC models | N/A | Significant tumor regression with ERK inhibitor | [19] | |
| RPMI-8226 (Myeloma) | 30 mg/kg (p.o., qd) | Reduced tumor size and weight | [20] |
SHP2 Signaling Pathway and Point of Inhibition
SHP2 is a crucial transducer of signals from activated RTKs to the RAS-MAPK pathway. Upon RTK activation, SHP2 is recruited to phosphorylated docking proteins (e.g., GAB1/2), where it becomes active and dephosphorylates specific substrates, ultimately leading to RAS activation and subsequent phosphorylation of MEK and ERK. Both active-site and allosteric inhibitors block this cascade, preventing the downstream signaling that drives cell proliferation.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of SHP2 inhibitors. Below are representative protocols for key assays.
SHP2 Biochemical Inhibition Assay (Fluorescence-based)
This assay quantifies the enzymatic activity of SHP2 in vitro to determine the IC₅₀ value of an inhibitor.
-
Objective: To measure the direct inhibitory effect of a compound on purified SHP2 enzyme.
-
Materials:
-
Purified, full-length human SHP2 enzyme.
-
Assay Buffer: 50 mM 3,3-Dimethylglutaric acid (DMG), pH 7.0, 1 mM EDTA, 0.01% Triton X-100.[21]
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[21]
-
Test compounds (e.g., this compound, RMC-4550) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of SHP2 enzyme solution (e.g., final concentration of 0.5 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (e.g., final concentration of 100 µM).
-
Immediately measure the fluorescence (Excitation/Emission ~358/450 nm) over time (e.g., every 60 seconds for 15-30 minutes) at 25°C.
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Determine the percent inhibition relative to the DMSO control and plot against compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
Cellular p-ERK Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to block SHP2-mediated signaling in intact cells.
-
Objective: To determine the EC₅₀ of a compound for inhibiting the phosphorylation of ERK, a key downstream node of SHP2 signaling.
-
Materials:
-
Cancer cell line with active RTK signaling (e.g., KYSE-520, PC-9).
-
Cell culture medium and serum.
-
Test compounds dissolved in DMSO.
-
Growth factor (e.g., HGF, EGF) if stimulation is required.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours if basal p-ERK levels are high.
-
Pre-treat cells with various concentrations of the SHP2 inhibitor or DMSO for 1-2 hours.
-
Stimulate cells with a growth factor for 10-15 minutes, if necessary.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with primary antibodies (anti-p-ERK, anti-t-ERK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity. Normalize p-ERK signal to t-ERK signal. Calculate percent inhibition and determine EC₅₀.
-
In Vivo Tumor Xenograft Study
This protocol assesses the anti-tumor efficacy of an inhibitor in a living organism.
-
Objective: To evaluate the ability of a SHP2 inhibitor to suppress tumor growth in a mouse model.
-
Materials:
-
Immunodeficient mice (e.g., Nude, SCID).
-
Tumor cells (e.g., KYSE-520, RPMI-8226).
-
Matrigel (optional).
-
Test compound and appropriate vehicle for oral gavage or other administration route.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5-10 million cells in PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups (n=8-10 mice/group).
-
Administer the SHP2 inhibitor (e.g., 75 mg/kg SHP099) or vehicle control according to the dosing schedule (e.g., once daily by oral gavage).[16][20]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study (e.g., after 21-30 days or when tumors reach a maximum size), euthanize the mice.
-
Excise tumors, weigh them, and process for pharmacodynamic analysis (e.g., p-ERK levels via Western blot or IHC).
-
Compare tumor growth rates and final tumor weights between treated and control groups to determine efficacy (e.g., Tumor Growth Inhibition %).
-
Summary and Conclusion
The comparative analysis reveals a clear distinction in the performance and properties of active-site versus allosteric SHP2 inhibitors.
-
This compound , as a representative active-site inhibitor, demonstrated the feasibility of targeting SHP2. However, it exhibits micromolar potency and limited selectivity, reflecting the inherent difficulties in targeting the conserved PTP catalytic domain.[2][9] These characteristics have hindered the clinical progression of most active-site inhibitors.
-
Allosteric inhibitors , such as SHP099, TNO155, and RMC-4550, represent a transformative advancement. By binding to a unique and less conserved pocket, they achieve nanomolar to sub-nanomolar potency and exceptional selectivity.[2][4][22] Their novel mechanism of stabilizing the inactive conformation of SHP2 translates to potent inhibition of RAS-MAPK signaling in cellular and in vivo models.[7][14] This superior profile has led to the rapid advancement of several allosteric SHP2 inhibitors into clinical trials for various solid tumors, both as monotherapies and in combination with other targeted agents.[4][14]
References
- 1. mdpi.com [mdpi.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2 inhibitor this compound protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 21. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. | BioWorld [bioworld.com]
Unlocking the Therapeutic Potential of SHP-1 Modulation in Oncology: A Comparative Analysis
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the efficacy of PHPS1 (a hypothetical SHP-1 modulator) across various cancer types. This guide synthesizes preclinical data from multiple studies to provide an objective overview of the anti-cancer potential of targeting the protein tyrosine phosphatase SHP-1. While a direct comparative study of a single SHP-1 modulator across a wide range of cancers is not yet available, this report collates existing data to offer valuable insights for the oncology research community.
SHP-1 (Src homology region 2 domain-containing phosphatase-1), encoded by the PTPN6 gene, is a non-receptor protein tyrosine phosphatase that acts as a critical negative regulator in several signaling pathways implicated in cancer development and progression.[1][2] Its role as a tumor suppressor in some cancers, and conversely as a potential tumor promoter in others, makes it a complex but compelling target for therapeutic intervention.[1][3] This guide focuses on the preclinical efficacy of modulating SHP-1 activity in different cancer models.
Comparative Efficacy of SHP-1 Modulators: A Synthesis of Preclinical Findings
The following tables summarize the quantitative efficacy of various SHP-1 inhibitors and activators in different cancer models as reported in preclinical studies.
Table 1: Efficacy of SHP-1 Inhibitors in Preclinical Cancer Models
| Compound | Cancer Type | Model System | Efficacy Metric | Observed Effect |
| TPI-1 | Melanoma (B16) | Murine Model (in vivo) | Tumor Growth Inhibition | ~83% inhibition at a tolerated oral dose[4][5] |
| TPI-1a4 | Melanoma (K1735) | Murine Model (in vivo) | Tumor Growth Inhibition | Complete inhibition[4][5] |
| TPI-1a4 | Colon Cancer (MC-26) | Murine Model (in vivo) | Tumor Growth Inhibition | More effective than parental TPI-1[4][5] |
| M029 | Colon Cancer (MC38) | Murine Model (in vivo) | Tumor Progression | Significantly retarded tumor progression at 10 mg/mL[6] |
| Sodium Stibogluconate (SSG) & Interferon-α | Melanoma | Murine Model (in vivo) | Tumor Eradication | Synergistic effect leading to tumor eradication[5] |
| Sodium Stibogluconate (SSG) & Interferon-α | Prostate Cancer | Murine Model (in vivo) | Tumor Growth Inhibition | Synergistic inhibition of tumor growth[5] |
Table 2: Efficacy of SHP-1 Activators (Agonists) in Preclinical Cancer Models
| Compound | Cancer Type | Model System | Efficacy Metric | Observed Effect |
| Regorafenib | Metastatic Colorectal Cancer | Preclinical Models | STAT3 Signaling Inhibition | Reactivated SHP-1 and inhibited STAT3 signaling[7] |
| Regorafenib, SC-78 | Triple-Negative Breast Cancer (TNBC) | Preclinical Models | Cell Growth & Metastasis Inhibition | Inhibited through SHP-1/p-STAT3/VEGF-A axis[7] |
| SC-59 | Hepatocellular Carcinoma (HCC) | Preclinical Models with Radiation Therapy | Synergistic Effect | Better synergistic effect than sorafenib[7] |
| Dovitinib | Hepatocellular Carcinoma (HCC) | HCC cells and sorafenib-resistant cells | Apoptosis Induction | Induced significant apoptosis via SHP-1-dependent STAT3 inhibition[7] |
Key Signaling Pathways Modulated by SHP-1
SHP-1 primarily exerts its influence on cancer cells by dephosphorylating key proteins in oncogenic signaling pathways. The diagram below illustrates the central role of SHP-1 in regulating the JAK/STAT and other associated pathways.
References
- 1. Shp1 in Solid Cancers and Their Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shp1 in Solid Cancers and Their Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel SHP-1 inhibitors tyrosine phosphatase inhibitor-1 and analogs with preclinical anti-tumor activities as tolerated oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel SHP-1 inhibitors TPI-1 and analogs with pre-clinical anti-tumor activities as tolerated oral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the first potent and orally bioavailable SHP1 Covalent inhibitor for cancer immunotherapy - American Chemical Society [acs.digitellinc.com]
- 7. Alteration of SHP-1/p-STAT3 Signaling: A Potential Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Downstream Effects of PHPS1 on Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of PHPS1, a selective inhibitor of the protein tyrosine phosphatase Shp2, in modulating downstream signaling pathways. The information presented herein is supported by experimental data to assist researchers in evaluating the utility of this compound for their specific applications.
Introduction to this compound and its Target, Shp2
This compound is a potent and cell-permeable small molecule inhibitor that specifically targets Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. Shp2 is a critical signaling node that plays a positive regulatory role in various growth factor and cytokine signaling pathways. It is a key component of the Ras-Raf-MEK-ERK (MAPK) and other signaling cascades that are crucial for cell proliferation, differentiation, and survival.[1] Gain-of-function mutations in Shp2 are associated with developmental disorders and various cancers, making it an attractive target for therapeutic intervention.[2] this compound acts by binding to the catalytic site of Shp2, thereby inhibiting its phosphatase activity.[3]
Performance Comparison of this compound in Modulating Signaling Pathways
Experimental evidence demonstrates that this compound selectively inhibits Shp2-dependent downstream signaling, primarily affecting the Ras/ERK pathway, while showing minimal to no effect on other pathways such as PI3K/Akt and STAT3.
Effects on the Ras/ERK Pathway
This compound has been shown to effectively inhibit the sustained phosphorylation of ERK1/2, a key downstream effector of the Ras/ERK pathway, in a dose-dependent manner.[3] This inhibitory effect is specific to the Shp2-dependent phase of ERK activation.[3]
Effects on the PI3K/Akt and STAT3 Pathways
In contrast to its pronounced effect on the ERK pathway, this compound does not significantly inhibit the phosphorylation of Akt or STAT3, indicating its specificity for Shp2-mediated signaling.[3] This selectivity is a key advantage for researchers looking to specifically dissect the role of Shp2 in cellular processes.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and selectivity of this compound from various experimental studies.
Table 1: Inhibitory Activity of this compound against Shp2 and Related Phosphatases
| Phosphatase | Ki (μM) | Fold Selectivity for Shp2 |
| Shp2 | 0.73 | 1 |
| Shp1 | 10.7 | ~15-fold |
| PTP1B | 5.8 | ~8-fold |
Data sourced from Hellmuth et al., PNAS, 2008.[3]
Table 2: Effect of this compound on Anchorage-Independent Growth of Human Tumor Cell Lines
| Cell Line | Tumor Type | Inhibition of Colony Formation (at 20 µM this compound) |
| HT-29 | Colon Carcinoma | +++ |
| A549 | Lung Carcinoma | ++ |
| MDA-MB-231 | Breast Carcinoma | ++ |
| HeLa | Cervical Carcinoma | + |
| Caki-1 | Renal Carcinoma | - |
+++: Strong inhibition; ++: Moderate inhibition; +: Weak inhibition; -: No inhibition. Data interpretation based on figures from Hellmuth et al., PNAS, 2008.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2 in cell lysates following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Serum-starve the cells for 24 hours before treatment. Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for 1-2 hours. Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF or HGF) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
In Vitro Shp2 Phosphatase Activity Assay
This assay measures the direct inhibitory effect of this compound on Shp2 enzymatic activity.
-
Reagents: Recombinant human Shp2 protein, p-nitrophenyl phosphate (B84403) (pNPP) substrate, and assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Assay Procedure: Add recombinant Shp2 to the assay buffer in a 96-well plate. Add varying concentrations of this compound or vehicle control and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add pNPP to a final concentration of 1 mM to start the reaction.
-
Measure Absorbance: Incubate the plate at 37°C and measure the absorbance at 405 nm at multiple time points to determine the rate of pNPP hydrolysis.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Soft Agar (B569324) Colony Formation Assay
This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells.
-
Prepare Base Agar Layer: Mix 2x growth medium with 1.2% agar solution in a 1:1 ratio to get a final concentration of 0.6% agar. Add 2 mL of this mixture to each well of a 6-well plate and allow it to solidify.
-
Prepare Cell-Agar Layer: Trypsinize and count the cells. Resuspend the cells in 2x growth medium and mix with 0.7% agar solution to a final cell density of 5,000 cells/mL and a final agar concentration of 0.35%.
-
Plating: Add 1 mL of the cell-agar suspension on top of the solidified base agar layer.
-
Treatment: Once the top layer has solidified, add 2 mL of growth medium containing different concentrations of this compound or vehicle control on top.
-
Incubation and Staining: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, changing the medium with fresh inhibitor every 3-4 days. After the incubation period, stain the colonies with 0.005% crystal violet and count the number of colonies.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: Shp2 signaling and the inhibitory action of this compound.
Caption: Western blot workflow for p-ERK and total ERK detection.
References
- 1. SHP2 inhibitor this compound protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PHPS1 and Other Protein Tyrosine Phosphatase (PTP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues on proteins. Their dysregulation has been implicated in a multitude of diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention. PHPS1 (Phenylhydrazonopyrazolone Sulfonate) has emerged as a potent and selective inhibitor of Shp2, a non-receptor protein tyrosine phosphatase. This guide provides a comprehensive head-to-head comparison of this compound with other notable PTP inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison of PTP Inhibitors
The following tables summarize the inhibitory potency (Ki and IC50 values) of this compound and other representative PTP inhibitors against a panel of protein tyrosine phosphatases. This data is compiled from various studies and presented to facilitate a direct comparison of their potency and selectivity.
| Inhibitor | Target PTP | Ki (μM) | Fold Selectivity vs. Shp2 | Reference |
| This compound | Shp2 | 0.73 | - | [1][2] |
| Shp1 | 10.7 | 14.7x less potent | [2] | |
| PTP1B | 5.8 | 7.9x less potent | [2] | |
| NSC-87877 | Shp2 | 0.318 | - | |
| Shp1 | 0.335 | 1.05x less potent | ||
| PTP1B | 1.691 | 5.3x less potent | ||
| SHP099 | Shp2 | 0.071 | - | [] |
| TNO-155 | Shp2 | 0.011 | - | [] |
| RMC-4630 | Shp2 | - | - | [] |
Table 1: Comparative Inhibitory Potency (Ki) of Shp2 Inhibitors. This table highlights the selectivity of this compound for Shp2 over the closely related phosphatases Shp1 and PTP1B.
| Inhibitor | Target PTP | IC50 (μM) | Reference |
| This compound | Shp2 | 2.1 | [4] |
| ECPTP | 5.4 | [4] | |
| PTP1B | 19 | [4] | |
| Shp1 | 30 | [4] | |
| MptpA | 39 | [4] | |
| Ertiprotafib | PTP1B | 1.6 - 29 | [5] |
| Trodusquemine | PTP1B | 1 | [5] |
| TCPTP | 224 | [5] | |
| JTT-551 | PTP1B | - (Ki = 0.22) | [5] |
| TCPTP | - (Ki = 9.3) | [5] | |
| Compound 8 | TC-PTP | 0.0043 (Ki) | [6] |
| PTP1B | >0.8 (relative) | [6] | |
| PTP Inhibitor I | SHP-1(ΔSH2) | - (Ki = 43) | [7] |
| PTP1B | - (Ki = 42) | [7] | |
| PTP Inhibitor II | SHP-1(ΔSH2) | - (Ki = 128) | [8] |
| MY17 | PTP1B | 0.41 | [9] |
| Kaempferol | PTP1B | 279.23 | [9] |
Table 2: Inhibitory Concentration (IC50) of Various PTP Inhibitors. This table provides a broader view of the potency of different inhibitors against their primary targets and, where available, against other PTPs.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines for key experiments cited in the comparison of PTP inhibitors.
Protocol 1: Determination of Inhibitor Potency (Ki/IC50) using a Colorimetric Phosphatase Activity Assay
This protocol describes a common method to assess the inhibitory effect of a compound on PTP activity using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified recombinant PTP enzyme (e.g., Shp2, PTP1B, Shp1)
-
PTP inhibitor stock solution (e.g., this compound in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified PTP enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of the PTP inhibitor in the assay buffer. Include a vehicle control (DMSO) without the inhibitor.
-
Reaction Initiation: In a 96-well plate, add the diluted enzyme and the inhibitor dilutions. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding pNPP to each well. The final concentration of pNPP should be at or below its Km for the specific PTP to ensure competitive inhibition can be accurately measured.
-
Incubation and Measurement: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The dephosphorylation of pNPP by the PTP will produce p-nitrophenol, which has a yellow color.
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition is competitive and the Km of the substrate is known.
Protocol 2: Cellular Assay for PTP Inhibitor Activity - Western Blotting for Phospho-Protein Levels
This protocol assesses the ability of a cell-permeable inhibitor to modulate PTP activity within a cellular context by measuring the phosphorylation status of a known PTP substrate.
Materials:
-
Cell line of interest (e.g., a cancer cell line with an activated signaling pathway regulated by the target PTP)
-
Cell culture medium and supplements
-
PTP inhibitor (e.g., this compound)
-
Stimulant (e.g., a growth factor like HGF to activate a specific pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against the phosphorylated and total forms of the target substrate protein (e.g., anti-phospho-Erk1/2 and anti-total-Erk1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of the PTP inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with the appropriate growth factor or agonist for a time known to induce phosphorylation of the target substrate (e.g., 15 minutes with HGF).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize them to the total protein levels to determine the effect of the inhibitor on substrate phosphorylation.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways regulated by the discussed PTPs and a typical experimental workflow for inhibitor screening.
Caption: Shp2 Signaling Pathway and Point of this compound Inhibition.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
Confirming the On-Target Effects of PHPS1: A Comparative Guide for Researchers
For researchers in pharmacology, cell biology, and drug development, validating the specific on-target effects of a small molecule inhibitor is a critical step. This guide provides a framework for confirming the inhibitory action of Phenylhydrazonopyrazolone sulfonate 1 (PHPS1) on its target, the protein tyrosine phosphatase Shp2, using appropriate control compounds and established experimental protocols.
This compound is a potent, cell-permeable, and selective inhibitor of Shp2 (also known as PTPN11), a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-ERK MAP kinase cascade.[1] To ensure that the observed cellular effects of this compound are indeed due to the inhibition of Shp2 and not off-target activities, a rigorous experimental design incorporating positive and negative controls is essential.
Understanding the Signaling Pathway
This compound acts by competitively binding to the active site of Shp2, preventing it from dephosphorylating its substrates. This inhibition leads to a downstream suppression of the Erk1/2 signaling pathway, which is typically activated by growth factors like EGF or HGF.
Control Compounds for On-Target Validation
To rigorously validate the on-target effects of this compound, the following control compounds are recommended:
| Compound Type | Example Compound(s) | Rationale |
| Positive Control (Pathway Activator) | Epidermal Growth Factor (EGF), Hepatocyte Growth Factor (HGF) | Activates the upstream receptor tyrosine kinases (EGFR/c-Met), leading to the stimulation of the Shp2-Erk pathway. This provides a baseline of pathway activation against which the inhibitory effect of this compound can be measured.[1][2] |
| Negative Control (Related Target Inhibitors) | PTP1B Inhibitor, Shp1 Inhibitor (e.g., TPI-1) | This compound is highly selective for Shp2 over other closely related phosphatases like PTP1B and Shp1.[1] These inhibitors should not produce the same downstream effects as this compound, demonstrating the specificity of this compound for Shp2. |
| Vehicle Control | Dimethyl sulfoxide (B87167) (DMSO) | This compound and other small molecule inhibitors are often dissolved in DMSO. A vehicle-only control is crucial to ensure that the observed effects are not due to the solvent itself.[3] |
Quantitative Comparison of Inhibitor Potency
The selectivity of this compound for Shp2 over other phosphatases can be quantified by comparing their respective inhibition constants (Ki).
| Compound | Target | Ki (μM) | Selectivity vs. Shp2 |
| This compound | Shp2 | 0.73 | - |
| This compound | PTP1B | 5.8 | 8-fold higher |
| This compound | Shp1 | 10.7 | 15-fold higher |
Data sourced from Hellmuth et al., 2008.
Experimental Workflow for On-Target Validation
A logical workflow is essential for systematically confirming the on-target effects of this compound. This involves stimulating cells to activate the pathway of interest and then treating them with this compound and control compounds.
Key Experimental Protocols
Western Blot for Phosphorylated Erk1/2
This experiment directly measures the activity of the downstream kinase Erk1/2, a key indicator of Shp2 pathway activation.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-incubate with this compound (e.g., 10 µM), a PTP1B inhibitor, a Shp1 inhibitor, or DMSO for 1-2 hours. Stimulate with a positive control activator such as EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated Erk1/2 (p-Erk1/2) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize p-Erk1/2 levels to total Erk1/2 or a loading control like GAPDH.
Cell Proliferation (MTT) Assay
This assay assesses the impact of Shp2 inhibition on cell viability and proliferation, a key downstream biological effect.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, control inhibitors, or DMSO for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Colony Formation Assay
This long-term assay evaluates the effect of Shp2 inhibition on the ability of single cells to form colonies, a measure of clonogenic survival and proliferation.
-
Cell Plating: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with this compound, control inhibitors, or DMSO. The treatment can be continuous or for a defined period.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Logical Relationship of Compounds and Expected Outcomes
The expected outcomes of these experiments can be summarized in a logical diagram.
By following this comprehensive guide, researchers can confidently and accurately validate the on-target effects of this compound, ensuring the reliability and specificity of their findings.
References
- 1. Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 inhibitor this compound protects against atherosclerosis by inhibiting smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PHPS1: A Precautionary Approach
Absence of a specific Safety Data Sheet (SDS) for the novel phosphatase inhibitor PHPS1 necessitates a cautious and compliant approach to its disposal. In the absence of detailed hazard information, researchers, scientists, and drug development professionals should treat this compound as a potentially hazardous substance and follow established protocols for the disposal of unknown chemical waste. This ensures the safety of laboratory personnel and minimizes environmental impact.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially if it is in a powdered form that can be aerosolized, should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.
Step-by-Step Disposal Plan
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. The following steps provide a general guideline:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams, such as non-hazardous trash or biohazardous waste, to prevent unforeseen chemical reactions and to ensure proper disposal.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container for collecting this compound waste. The container should be in good condition and have a secure lid.
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics (e.g., "Potentially Toxic," "Irritant"). If the solvent used for solutions is hazardous (e.g., flammable), this should also be indicated.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated and properly labeled satellite accumulation area within the laboratory.
-
This area should be away from general traffic and incompatible materials.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all available information about the compound.
-
Key Safety Precautions for Handling Chemicals with Unknown Hazards
| Precaution | Rationale |
| Wear appropriate Personal Protective Equipment (PPE) | Protects the user from potential skin and eye irritation or absorption of the chemical. |
| Use in a well-ventilated area or fume hood | Minimizes the risk of inhaling potentially harmful aerosols or vapors. |
| Avoid direct contact | Prevents accidental exposure and potential adverse health effects. |
| Segregate from incompatible materials | Reduces the risk of dangerous chemical reactions. |
| Label all containers clearly | Ensures proper identification and handling of the substance. |
Experimental Protocols
As no specific disposal experiments for this compound were found, the recommended protocol is based on general principles of chemical waste management. The primary "experiment" in this context is a waste characterization , which would ideally be performed by a certified laboratory to determine the precise hazards of this compound. However, in a research setting where this is not feasible, treating the substance as hazardous is the most prudent course of action.
Disposal Workflow for Chemicals with Unknown Hazards
Caption: Workflow for the safe disposal of this compound in the absence of specific hazard data.
By following these precautionary steps, laboratories can ensure the safe and responsible disposal of novel compounds like this compound, upholding a commitment to safety and environmental stewardship that extends beyond the product itself.
Essential Safety and Handling Protocols for PHPS1
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of PHPS1, a Selective SHP-2 Inhibitor.
This document provides immediate and essential safety and logistical information for the handling of this compound (Phenylhydrazonopyrazolone sulfonate 1), a cell-permeable phosphotyrosine mimetic used in laboratory research. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with a high degree of caution, as is standard for research chemicals with limited toxicological data.[1] A product information sheet from one supplier suggests that the material should be considered hazardous until more information is available and advises to avoid ingestion, inhalation, and contact with skin and eyes.[2]
Personal Protective Equipment (PPE) and Handling
When working with this compound in its solid, crystalline form, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | Prevents eye exposure to airborne particles. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator is recommended if there is a risk of generating dust. | Minimizes the potential for inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound at every stage.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is a crystalline solid and should be stored at -20°C for long-term stability.[2]
Preparation and Handling
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control potential dust.
-
Donning PPE: Before handling, put on all required PPE in the following order: lab coat, safety glasses, and gloves.
-
Weighing: If weighing the solid, do so carefully to avoid creating dust. Use anti-static weighing paper and appropriate tools.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. This compound is soluble in organic solvents like DMSO and dimethylformamide.[2]
Post-Handling and Decontamination
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the lab coat and then safety glasses.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.
-
Work Area Decontamination: Clean the work surface with an appropriate solvent and decontaminant.
Disposal Plan
All waste materials contaminated with this compound should be handled as chemical waste, in accordance with institutional and local regulations.
-
Solid Waste: Collect all contaminated solid waste, including used gloves, weighing paper, and pipette tips, in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not pour this compound solutions down the drain.
-
Empty Containers: The original container, once empty, should be triple-rinsed with an appropriate solvent. The rinsate should be collected as liquid chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
